Pkm2-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl piperidine-1-carbodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-12-15(11-23-18(22)19-9-5-2-6-10-19)17(21)14-8-4-3-7-13(14)16(12)20/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFOGVMELKGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CSC(=S)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Pkm2-IN-1: A Modulator of Tumor Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyruvate Kinase M2 (PKM2) is a critical regulator of the altered metabolic state in cancer cells, known as the Warburg effect. Its unique ability to switch between a highly active tetrameric state and a less active dimeric state allows cancer cells to divert glycolytic intermediates into anabolic pathways essential for proliferation. Pkm2-IN-1 is a small molecule inhibitor of PKM2 that serves as a valuable chemical tool for studying the metabolic vulnerabilities of tumors. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its quantifiable effects on tumor cell metabolism, and the experimental protocols used to elucidate its function. We explore its impact on glycolysis, the pentose phosphate pathway, and overall cell viability, supported by structured data tables and diagrams of key cellular and experimental pathways.
Introduction: The Role of PKM2 in Tumor Metabolism
Cancer cells exhibit a profound reprogramming of their metabolic processes to sustain rapid growth and proliferation. A central feature of this reprogramming is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis and lactate production, even in the presence of sufficient oxygen (aerobic glycolysis).[1][2] The M2 isoform of pyruvate kinase (PKM2), a product of alternative splicing of the PKM gene, is a key mediator of this metabolic phenotype and is preferentially expressed in tumor cells.[2][3][4][5][6]
Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer .[3][5][6][7][8][9]
-
Tetrameric PKM2: Efficiently catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with concomitant ATP production.[6][9]
-
Dimeric PKM2: Exhibits lower catalytic activity. This enzymatic "bottleneck" causes the accumulation of upstream glycolytic intermediates, which are then shunted into crucial anabolic pathways, including the Pentose Phosphate Pathway (PPP) for nucleotide synthesis and NADPH production, and the synthesis of amino acids and lipids.[10][11]
In cancer cells, various oncoproteins and signaling pathways promote the dimeric state, thereby coupling glucose metabolism to biosynthesis and redox homeostasis, which provides a distinct growth advantage.[7][12][13] Given its central role, modulating PKM2 activity—either through activation or inhibition—has emerged as an attractive therapeutic strategy.[14] this compound is an inhibitor that targets PKM2, disrupting the metabolic adaptations of cancer cells.[15]
This compound: Mechanism of Action
This compound (also referred to as compound 3k in some literature) is a small molecule that functions as a direct inhibitor of PKM2 enzymatic activity.[15] Its primary mechanism involves reducing the conversion of PEP to pyruvate, thereby disrupting the main glycolytic flux. This inhibition leads to several downstream consequences for the cancer cell:
-
Disruption of Glycolysis: By inhibiting the final step of glycolysis, this compound leads to a reduction in the production of pyruvate and, subsequently, lactate. This directly counters the Warburg effect.[3] The reduced glycolytic output also leads to a decrease in ATP generation from this pathway.[16]
-
Metabolic Stress and Cell Death: The sharp decline in glycolytic ATP production can induce a state of severe energy stress. This disruption of the primary energy-generating pathway can trigger compensatory mechanisms like autophagy or, if the stress is insurmountable, lead to apoptotic cell death.[17]
-
Alteration of Biosynthetic Pathways: Inhibition of PKM2 causes a build-up of upstream glycolytic intermediates. These intermediates can be redirected into the Pentose Phosphate Pathway (PPP), which generates NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[11][18][19][20] While this may initially seem beneficial, the overall metabolic dysregulation caused by this compound ultimately impairs cell proliferation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The data highlights its potency as an enzyme inhibitor and its anti-proliferative effects across different cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (μM) | Notes | Reference |
| This compound | PKM2 | 2.95 ± 0.53 | Dose-dependent inhibition of PKM2. | [15] |
| This compound | PKM1, PKL | Less Inhibition | Shows selectivity for PKM2 over other isoforms. | [15] |
Table 2: Anti-proliferative Activity (Cellular IC₅₀)
The IC₅₀ values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50% after a 48-hour treatment period, as measured by MTS assay.
| Cell Line | Cancer Type | IC₅₀ (μM) | Notes | Reference |
| HCT-116 | Colorectal Carcinoma | 0.18 | Measured by MTS assay after 48 hrs. | [15] |
| HeLa | Cervical Cancer | 0.29 | Measured by MTS assay after 48 hrs. | [15] |
| NCI-H1299 | Lung Carcinoma | 0.39 | Measured by MTS assay after 48 hrs. | [15] |
| A549 | Lung Carcinoma | 0.15 | Measured by MTT assay after 72 hrs. | [16] |
| SK-OV-3 | Ovarian Adenocarcinoma | ~2.5-5.0 | Induces autophagic cell death. | [17] |
| Various NSCLC | Non-Small-Cell Lung Cancer | 30 - 65 | Measured by cell viability assay. | [21] |
Table 3: Effects on Cellular Metabolism
| Cell Line | Treatment | Measured Parameter | Result | Reference |
| A549 | This compound | Lactate Production | Concentration-dependent decrease. | [16] |
| A549 | This compound | ATP Levels | Concentration-dependent decrease. | [16] |
| SK-OV-3 | This compound | Glycolysis | Markedly inhibited. | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.
Cell Viability / Anti-proliferation (MTS/MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt by living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT-116, A549) in 96-well plates at a density of approximately 5,000 cells per well and incubate for 12-24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a DMSO-only well as a negative control. Incubate for the desired period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[15][16]
-
Reagent Addition: Add 20 μL of MTS (or MTT) reagent to each well and incubate for 3 hours at 37°C.[15]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[15]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]
PKM2 Enzymatic Activity Assay (LDH-Coupled)
This assay measures PKM2 activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored as a decrease in absorbance at 340 nm.[22]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50mM Tris (pH 7.5), 100mM KCl, 10mM MgCl₂, 200μM PEP, 200μM ADP, 200μM NADH, and 200U/mL LDH.[22]
-
Compound Incubation: Add recombinant PKM2 enzyme to the reaction mixture with or without various concentrations of this compound.
-
Initiate Reaction: The reaction is initiated by the addition of the substrates (PEP and ADP).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., 20 minutes) using a plate reader capable of kinetic measurements.[22]
-
Analysis: The rate of reaction (-mUnits/min) is calculated from the linear portion of the absorbance curve. Inhibition is determined relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[23][24]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., A549) with this compound or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[25]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by immediate cooling.[26]
-
Cell Lysis: Lyse the cells through freeze-thaw cycles or other methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble, non-aggregated proteins) and analyze the amount of soluble PKM2 at each temperature using Western blotting.
-
Interpretation: A positive result is observed as a shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control, indicating that the inhibitor stabilized the PKM2 protein.[16]
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of aerobic glycolysis.
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and treat with this compound as described for the viability assay.[27]
-
Media Collection: After 24-48 hours, carefully collect the cell culture medium from each well.
-
Lactate Measurement: Measure lactate concentration in the collected media using a commercially available colorimetric lactate assay kit, following the manufacturer’s instructions.[27] These kits typically involve an enzymatic reaction that generates a colored product.
-
Normalization: Measure the total protein or DNA content in the corresponding wells to normalize the lactate levels to the cell number.[27]
Conclusion and Future Directions
This compound is a selective inhibitor of PKM2 that effectively disrupts the metabolic engine of cancer cells. By blocking the final step of glycolysis, it reduces the production of lactate and ATP, leading to metabolic stress, induction of cell death pathways like autophagy, and a potent anti-proliferative effect in a variety of cancer cell lines.[15][16][17] The quantitative data and detailed protocols presented in this guide underscore its utility as a chemical probe for investigating the intricacies of tumor metabolism.
Future research should focus on the in vivo efficacy and pharmacokinetics of this compound and similar compounds. Understanding the complex interplay between PKM2 inhibition, the activation of compensatory metabolic pathways, and the tumor microenvironment will be critical. Furthermore, exploring the synergistic potential of PKM2 inhibitors with other targeted therapies or conventional chemotherapeutics could open new avenues for more effective cancer treatment strategies.[8][28] The continued study of molecules like this compound is essential for validating PKM2 as a therapeutic target and advancing the field of cancer metabolism.
References
- 1. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Technology - Pyruvate Kinase M2 Activators for the Treatment of Cancer [nih.technologypublisher.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Deficiency of metabolic regulator PKM2 activates the pentose phosphate pathway and generates TCF1+ progenitor CD8+ T cells to improve checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 21. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. astx.com [astx.com]
- 23. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 26. m.youtube.com [m.youtube.com]
- 27. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 28. Down‐regulation of PKM2 enhances anticancer efficiency of THP on bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pkm2-IN-1's Interaction with PKM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor, Pkm2-IN-1, and its target, Pyruvate Kinase M2 (PKM2). This document details the mechanism of action, quantitative interaction data, and the experimental methodologies used to characterize this interaction, offering valuable insights for researchers in oncology and metabolic diseases.
Introduction to PKM2 and its Role in Disease
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP.[1][2] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3][4] This unique regulatory feature allows cancer cells to modulate their metabolic flux.[1] In the dimeric state, PKM2 activity is reduced, leading to an accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[5] This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers.[6] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, further contributing to tumorigenesis by phosphorylating key signaling proteins.[5][7] Given its central role in cancer metabolism, PKM2 has emerged as an attractive therapeutic target.[8][9]
This compound: A Selective Inhibitor of PKM2
This compound (also known as Compound 3k) is a selective inhibitor of PKM2.[10][11] Its inhibitory action is central to its potential as an anti-cancer agent. By modulating the activity of PKM2, this compound disrupts the metabolic advantages of cancer cells.
Mechanism of Action
The primary mechanism of action for PKM2 inhibitors like this compound involves stabilizing the inactive dimeric form of the enzyme.[1] This reduces the overall rate of glycolysis and limits the availability of biosynthetic precursors essential for cancer cell growth and proliferation.[1] Some studies suggest that specific PKM2 inhibitors may bind to an allosteric site, the phenylalanine-binding pocket, to exert their effect.[12] While the precise binding mode of this compound is suggested to be within this effector binding site, further structural studies are needed for definitive confirmation.[12] The inhibition of PKM2 by this compound leads to a reduction in glucose consumption and lactate production in cancer cells.[13]
Quantitative Interaction Data
The interaction of this compound with PKM2 and other isoforms has been quantified using various biochemical assays. The following table summarizes the key inhibitory concentrations.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | PKM2 | 2.95 µM | [10][11][14] |
| IC50 | PKM1 | 16.71 µM | [11] |
| IC50 | PKL | 8.2 µM | [11] |
| Cytotoxicity IC50 | HCT116 cells | 0.18 µM | [11] |
| Cytotoxicity IC50 | HeLa cells | 0.29 µM | [11] |
| Cytotoxicity IC50 | H1299 cells | 1.56 µM | [11] |
Table 1: Summary of quantitative data for this compound's inhibitory activity. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.
Signaling and Logical Pathways
The inhibition of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism.
The logical flow of this compound's action demonstrates how targeting a single metabolic enzyme can lead to significant anti-proliferative effects.
Experimental Protocols
Characterizing the interaction between this compound and PKM2 involves several key experimental procedures.
PKM2 Enzymatic Activity Assay (IC50 Determination)
This assay measures the inhibitory effect of this compound on the enzymatic activity of PKM2.
Principle: The activity of PKM2 is determined by measuring the rate of pyruvate formation, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Substrates: Phosphoenolpyruvate (PEP) and ADP
-
Coupling enzyme: Lactate dehydrogenase (LDH)
-
NADH
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
NADH
-
LDH
-
ADP
-
This compound at various concentrations (or DMSO as a vehicle control)
-
Recombinant PKM2 enzyme
-
-
Incubate the mixture at room temperature for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, PEP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance at 490 nm is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for a specified period (e.g., 48 hours).[10]
-
After the incubation period, add MTS reagent to each well.[10]
-
Incubate for an additional 1-4 hours at 37°C.[10]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cytotoxic IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of PKM2 in cancer metabolism. Its ability to selectively inhibit PKM2 and induce cytotoxicity in cancer cell lines underscores the therapeutic potential of targeting this enzyme. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the development of novel PKM2-targeted therapies. A thorough understanding of the biochemical and cellular effects of such inhibitors is crucial for advancing new treatments for cancer and other metabolic diseases.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Pkm2-IN-1 as a Selective PKM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells, playing a crucial role in the metabolic reprogramming known as the Warburg effect. This phenomenon, characterized by increased glucose uptake and lactate production even in the presence of oxygen, provides cancer cells with the necessary building blocks for rapid proliferation.[1][2] The unique regulation and pivotal role of PKM2 in tumor metabolism have positioned it as an attractive therapeutic target. Pkm2-IN-1 has emerged as a selective inhibitor of PKM2, demonstrating potential as a tool for studying cancer metabolism and as a lead compound for anticancer drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and effects on cellular pathways, supported by quantitative data and detailed experimental protocols.
Introduction to PKM2 in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[3] Mammals have four isoforms of pyruvate kinase: PKL, PKR, PKM1, and PKM2. While PKM1 is found in tissues with high energy demands like the brain and muscle, PKM2 is predominantly expressed in embryonic and proliferating cells, including a wide variety of tumors.[4][5]
A key feature of PKM2 is its ability to switch between a highly active tetrameric form and a less active dimeric form.[3][5] In cancer cells, PKM2 predominantly exists in the dimeric state, which slows down the glycolytic flux. This "bottleneck" at the end of glycolysis leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid production.[4][6] This metabolic shift is critical for supporting the biosynthetic needs of rapidly dividing cancer cells.[7]
Beyond its metabolic role, PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional coactivator, influencing gene expression related to cell proliferation and angiogenesis.[6][8] For instance, nuclear PKM2 can interact with and activate transcription factors like HIF-1α and STAT3, further promoting the Warburg effect and tumor progression.[6][9]
This compound: A Selective Inhibitor of PKM2
This compound (also known as compound 3k) is a small molecule inhibitor of pyruvate kinase M2.[10] It has been identified as a promising agent for targeting the metabolic vulnerabilities of cancer cells.
Mechanism of Action
This compound exerts its inhibitory effect on PKM2, thereby modulating the glycolytic pathway in cancer cells.[11] By inhibiting PKM2, this compound is expected to further reduce the conversion of PEP to pyruvate, potentially leading to a greater accumulation of glycolytic intermediates. However, the precise downstream metabolic consequences and the specific binding site and mode of inhibition (e.g., competitive, non-competitive, allosteric) are subjects of ongoing research. The primary mechanism involves stabilizing the inactive dimeric form of PKM2, which reduces the overall rate of glycolysis.[11]
Selectivity Profile
A crucial aspect of any targeted therapy is its selectivity. This compound has demonstrated preferential inhibition of PKM2 over other pyruvate kinase isoforms. This selectivity is vital for minimizing off-target effects and toxicity towards healthy tissues that predominantly express other isoforms like PKM1.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
| Enzyme Inhibition Data | |
| Target Enzyme | IC50 (µM) |
| PKM2 | 2.95[10][12][13] |
| PKM1 | 16.71[13] |
| PKLR (L-type) | 8.2[13] |
| Selectivity (Fold) | |
| PKM1 / PKM2 | ~5.7 |
| PKLR / PKM2 | ~2.8 |
Table 1: In vitro enzyme inhibition and selectivity of this compound. The IC50 value for PKM1 is reported to be 4-5 fold higher than for PKM2.[12][14]
| Cellular Activity Data | |
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | 0.18 - 0.41[10][13] |
| HeLa (Cervical Cancer) | 0.29 - 0.38[10][13] |
| H1299 (Lung Cancer) | 1.56[13][14] |
| SKOV3 (Ovarian Cancer) | Induces apoptosis and autophagy at 1, 2.5, and 5 µM[13] |
Table 2: Cytotoxicity of this compound in various cancer cell lines.
Signaling Pathways and Cellular Effects
Inhibition of PKM2 by this compound can have profound effects on various cellular signaling pathways and processes that are critical for cancer cell survival and proliferation.
The Warburg Effect and Glycolysis
By inhibiting PKM2, this compound directly impacts the Warburg effect. The reduced glycolytic flux can lead to a decrease in lactate production and glucose consumption in cancer cells.[15] This metabolic reprogramming can starve cancer cells of the energy and biosynthetic precursors necessary for their rapid growth.[11]
Nuclear Functions of PKM2
This compound can also indirectly affect the non-metabolic functions of PKM2. By potentially altering the oligomeric state of PKM2 in the cytoplasm, it may influence its translocation to the nucleus. This could, in turn, affect the transcription of genes regulated by HIF-1α and other transcription factors that rely on PKM2 as a coactivator.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.
PKM2 Enzyme Inhibition Assay
This assay is used to determine the in vitro potency of this compound against the PKM2 enzyme. A common method is the lactate dehydrogenase (LDH) coupled assay.
Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by LDH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound (and other test compounds)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with KCl, MgCl2)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a negative control and wells without enzyme as a positive control for inhibition.
-
Add a solution containing PKM2 enzyme, PEP, LDH, and NADH to each well.
-
Incubate the plate for a pre-determined time at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ADP to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Cellular Proliferation (MTS) Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTS reagent is reduced by viable cells into a formazan product that is soluble in the culture medium. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at 490 nm.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and DMSO as a control) for a specified duration (e.g., 48 hours).
-
After the treatment period, add MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10][14]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of PKM2 in cancer metabolism and signaling. Its selectivity for PKM2 over other isoforms makes it a promising candidate for further preclinical development. Future research should focus on elucidating its precise mechanism of action, conducting in vivo efficacy and toxicity studies in relevant animal models, and exploring its potential in combination with other anticancer therapies. The continued investigation of selective PKM2 inhibitors like this compound holds significant promise for the development of novel metabolic-targeted cancer therapies.
References
- 1. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 Promotes Cell Survival and Invasion Under Metabolic Stress by Enhancing Warburg Effect in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Kinase Isoform Expression Alters Nucleotide Synthesis to Impact Cell Proliferation [dspace.mit.edu]
- 8. Nuclear PKM2 regulates the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. abmole.com [abmole.com]
- 15. glpbio.com [glpbio.com]
- 16. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of PKM2-IN-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide explores the therapeutic potential of PKM2-IN-1, a small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in the metabolic reprogramming that supports tumor growth and proliferation.[1] Inhibition of PKM2 is a promising strategy in cancer therapy, and this compound has emerged as a significant compound in this area of research.
Introduction to PKM2 and the Warburg Effect
Cancer cells exhibit a metabolic shift known as the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen.[1][2] PKM2, an isoform of the pyruvate kinase enzyme, is a critical regulator of this metabolic phenotype.[2] Unlike the constitutively active PKM1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In cancer cells, the dimeric form of PKM2 is predominant, which slows the final step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, providing the necessary building blocks for rapid cell proliferation, such as nucleotides, lipids, and amino acids.[3]
Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various oncogenes, including HIF-1α, β-catenin, and STAT3, further promoting tumor growth, angiogenesis, and survival.[4][5] Given its central role in both the metabolic and non-metabolic aspects of tumorigenesis, targeting PKM2 with small molecule inhibitors like this compound presents a compelling therapeutic strategy.
This compound: A Potent and Selective Inhibitor of PKM2
This compound, also known as compound 3k, is a novel naphthoquinone derivative that has demonstrated potent and selective inhibition of the PKM2 isoform.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, showcasing its inhibitory activity against PKM2 and its antiproliferative effects on various cancer cell lines.
| Parameter | Value | Notes | Reference |
| PKM2 IC50 | 2.95 ± 0.53 µM | Half-maximal inhibitory concentration against recombinant human PKM2. | [7] |
| PKM1 IC50 | 16.71 µM | Approximately 5.7-fold more selective for PKM2 over PKM1. | [8] |
| PKL IC50 | 8.2 µM | Demonstrates selectivity over the liver isoform of pyruvate kinase. | [8] |
Table 1: In Vitro Enzymatic Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.18 | [9] |
| HeLa | Cervical Carcinoma | 0.29 | [9] |
| H1299 | Non-small cell lung carcinoma | 1.56 | [9] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
Signaling Pathways Modulated by PKM2 Inhibition
Inhibition of PKM2 by compounds such as this compound is expected to impact several downstream signaling pathways that are crucial for cancer cell proliferation and survival. The dimeric form of PKM2, which is stabilized by inhibitors, has non-metabolic functions in the nucleus where it can act as a protein kinase and a transcriptional co-activator.
Akt/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] mTORC1, a key component of this pathway, is often constitutively active in cancer cells.[11] Dimeric PKM2 has been shown to activate mTORC1 signaling.[11][12][13] Therefore, inhibition of PKM2 is expected to suppress the Akt/mTOR pathway, leading to decreased cell growth and induction of autophagy.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. pnas.org [pnas.org]
- 4. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular adenosine triphosphate (ATP) level measurement [bio-protocol.org]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Pyruvate Kinase M2 Activates mTORC1 by Phosphorylating AKT1S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mTOR Pathway Regulates PKM2 to Affect Glycolysis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Pkm2-IN-1 Cell Viability Assay
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to its M1 isoform found in most normal differentiated tissues, PKM2 is highly expressed in cancer cells and is instrumental in the metabolic reprogramming known as the "Warburg effect".[1][2] This phenomenon describes the preference of cancer cells for aerobic glycolysis, a process that facilitates the diversion of glycolytic intermediates into anabolic pathways to support rapid cell proliferation.[1]
PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3] In tumor cells, the dimeric form is predominant, which slows the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways.[1][3] This metabolic adaptation makes PKM2 a compelling therapeutic target in oncology. Pkm2-IN-1 is a chemical inhibitor of PKM2 with a reported IC50 of 2.95 μM.[4] By inhibiting PKM2, this compound disrupts aerobic glycolysis, reduces the production of lactate and ATP, and ultimately suppresses cancer cell viability and proliferation.[4] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability.
Mechanism of Action of this compound
This compound functions by directly inhibiting the enzymatic activity of Pyruvate Kinase M2. This inhibition disrupts the altered metabolic state of cancer cells. The primary consequences of PKM2 inhibition by this compound include:
-
Disruption of Glycolysis: By blocking the final step of glycolysis, the inhibitor leads to a decrease in ATP and lactate production.[4]
-
Induction of Cell Cycle Arrest: Studies on PKM2 inhibition have shown it can lead to cell cycle arrest, thereby halting proliferation.[5]
-
Promotion of Apoptosis: Inhibition of PKM2 has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] In some contexts, it can also trigger autophagic cell death.[6][7]
-
Modulation of Signaling Pathways: The effects of PKM2 inhibition can be mediated through various signaling pathways, including the Akt/mTOR and Hippo pathways.[6][8]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal activity concentration (AC50) values for various PKM2 modulators in different cancer cell lines, providing a comparative basis for experimental design.
| Compound | Type | Cell Line(s) | Assay Type | IC50 / AC50 (µM) | Reference(s) |
| This compound | Inhibitor | Cell-free | Fluorescence-based PK-LDH coupled assay | 2.95 | [4][9] |
| Ellagic Acid | Inhibitor | Breast Cancer | MTT Assay | 20 | [10] |
| Shikonin | Inhibitor | Various | Not Specified | Not Specified | [6][11] |
| Compound 3K | Inhibitor | Ovarian (SK-OV-3) | MTT, Colony Formation | Not Specified | [6] |
| Apigenin | Inhibitor | Colon (HCT116, HT29) | Not Specified | 27.9, 2.0 | [9] |
| PA-12 | Activator | Cell-free | In-vitro ATP assay | AC50 = 4.92 | [12] |
Experimental Protocols
Cell Viability and Proliferation Assay Using MTT/WST-1
This protocol details the steps to measure cell viability by assessing the metabolic activity of cells treated with this compound.
A. Materials and Reagents
-
Cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)[5][9][11]
-
This compound (CAS No. 94164-88-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
Multichannel pipette
-
Microplate reader
B. Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
MTT/WST-1 Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
If using WST-1, the soluble formazan product is formed directly in the culture medium.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
C. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits PKM2, disrupting glycolysis and promoting apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]
- 8. PKM2 regulates proliferation and apoptosis through the Hippo pathway in oral tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Combination Treatment Using Pyruvate Kinase M2 Inhibitors for the Sensitization of High Density Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pkm2-IN-1 in a Lactate Dehydrogenase Coupled Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed and plays a crucial role in metabolic reprogramming, shifting glucose metabolism towards anabolic processes that support rapid cell proliferation.[3][4][5] This makes PKM2 an attractive target for cancer therapy. Pkm2-IN-1 is a known inhibitor of PKM2, and its activity can be effectively quantified using a lactate dehydrogenase (LDH) coupled assay. This continuous spectrophotometric assay provides a reliable method for determining the potency of inhibitory compounds like this compound.[6]
The principle of the LDH coupled assay is based on the enzymatic conversion of pyruvate, the product of the PKM2 reaction, to lactate by LDH. This reaction is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[7][8] The rate of this decrease is directly proportional to the activity of PKM2, allowing for the calculation of inhibition kinetics.
Signaling Pathway and Assay Principle
The following diagram illustrates the central role of PKM2 in glycolysis and the principle of the LDH coupled assay used to measure its inhibition by this compound.
Caption: PKM2's role in glycolysis and the LDH coupled assay principle.
Quantitative Data Summary
The inhibitory activity of this compound against PKM2 was determined using the LDH coupled assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
| Compound | Target | Assay Method | IC50 (µM) | Reference |
| This compound | PKM2 | LDH Coupled Assay | 2.95 ± 0.53 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
Materials and Reagents
-
Enzymes: Human recombinant PKM2, Lactate Dehydrogenase (LDH) from rabbit muscle
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP), β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate (NADH)
-
Inhibitor: this compound
-
Buffer Components: Tris-HCl, KCl, MgCl2
-
Control: Dimethyl sulfoxide (DMSO)
-
Equipment: Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates.
Assay Buffer Preparation
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl2.
Reagent Preparation
-
PKM2 Enzyme Stock: Reconstitute recombinant human PKM2 in a suitable buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
LDH Enzyme Stock: Prepare a stock solution of LDH at 1000 units/mL in assay buffer.
-
Substrate Solutions:
-
Prepare a 100 mM stock solution of PEP in deionized water.
-
Prepare a 100 mM stock solution of ADP in deionized water.
-
Prepare a 20 mM stock solution of NADH in deionized water.
-
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
Experimental Workflow Diagram
Caption: Workflow for the this compound inhibition assay.
Assay Protocol for IC50 Determination
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in 100% DMSO. For a typical 10-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution or DMSO (for 0% inhibition control) to the appropriate wells of a 96-well plate.
-
Prepare a master mix containing assay buffer, ADP, NADH, and LDH. The final concentrations in a 200 µL reaction volume should be:
-
ADP: 1 mM
-
NADH: 200 µM
-
LDH: 8-10 units/mL
-
-
Add 188 µL of the master mix to each well.
-
Add 5 µL of diluted PKM2 enzyme to each well to achieve a final concentration of approximately 20 nM.
-
For the 100% inhibition control, add 5 µL of assay buffer instead of the PKM2 enzyme.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of PEP to each well to achieve a final concentration of 0.5 mM.
-
Data Acquisition: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.
Data Analysis
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as mOD/min.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)) Where:
-
V_inhibitor is the velocity in the presence of the inhibitor.
-
V_no_enzyme is the velocity of the 100% inhibition control.
-
V_dmso is the velocity of the 0% inhibition control (DMSO only).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal (no enzyme) | NADH degradation | Prepare fresh NADH solution for each experiment. Protect the solution from light. |
| Low signal or no enzyme activity | Inactive enzyme (PKM2 or LDH) | Ensure enzymes are stored correctly and have not undergone multiple freeze-thaw cycles. Test the activity of each enzyme individually. |
| Non-linear reaction progress curves | Substrate depletion or product inhibition | Use a lower concentration of PKM2 or monitor the reaction for a shorter period. Ensure substrate concentrations are not limiting. |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |
| Precipitate formation in wells | Low solubility of this compound at high concentrations | Check the final DMSO concentration in the assay (should typically be ≤1%). If solubility is an issue, consider using a different solvent or lowering the top concentration. |
Conclusion
The lactate dehydrogenase coupled assay is a robust and reliable method for characterizing the inhibitory activity of compounds targeting PKM2, such as this compound. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can accurately determine the potency of PKM2 inhibitors and advance the development of novel cancer therapeutics.
References
- 1. astx.com [astx.com]
- 2. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pkm2-IN-1 Inhibition of Pyruvate Kinase M2 using the Kinase-Glo® Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis.[1] In normal proliferating cells, PKM2 primarily exists as a highly active tetramer, efficiently generating ATP.[2][3] However, in many cancer cells, PKM2 shifts to a less active dimeric state.[1][2][3] This metabolic reprogramming, known as the Warburg effect, slows the conversion of phosphoenolpyruvate (PEP) to pyruvate, causing an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways (e.g., nucleic acids, amino acids, and lipids) to support rapid cell proliferation.[2] The unique regulatory properties of PKM2 and its role in tumorigenesis make it an attractive therapeutic target for cancer treatment.[1]
Pkm2-IN-1 (also referred to as compound 3k) is a small molecule inhibitor of PKM2.[4][5][6] These application notes provide a detailed protocol for determining the inhibitory activity of this compound on recombinant human PKM2 using the luminescent Kinase-Glo® assay. This assay quantifies PKM2 activity by measuring the amount of ATP produced, offering a robust and high-throughput method for screening and characterizing PKM2 inhibitors.
Data Presentation: this compound Inhibitory Activity
The inhibitory potential of this compound has been quantified against the PKM2 enzyme and its anti-proliferative effects have been measured in various cancer cell lines.
| Target/Cell Line | Measurement | Value (μM) | Reference |
| Enzymatic Activity | |||
| Human PKM2 | IC50 | 2.95 | [4][5][6][7][8] |
| Human PKM1 | IC50 | 4-5 fold higher than PKM2 | [5][6][7] |
| Anti-proliferative Activity | |||
| HCT116 (Colon Cancer) | IC50 | 0.39 - 1.56 | [4][5][6] |
| Hela (Cervical Cancer) | IC50 | 0.18 - 1.56 | [4][5][6] |
| H1299 (Lung Cancer) | IC50 | 1.56 | [5][6] |
Visualized Pathways and Workflows
PKM2's Central Role in Metabolism
Caption: Regulation of PKM2 controls the switch between biosynthesis and ATP production.
Mechanism of this compound Inhibition
Caption: this compound stabilizes the inactive dimeric state of PKM2, reducing its activity.
Experimental Workflow: Kinase-Glo® Assay for PKM2 Inhibition
Caption: Step-by-step workflow for determining PKM2 inhibition with the Kinase-Glo® assay.
Experimental Protocol
Assay Principle
The PKM2 enzyme catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP. The Kinase-Glo® Luminescent Kinase Assay quantifies the amount of ATP produced in this reaction.[9] The Kinase-Glo® reagent simultaneously terminates the enzymatic reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration. Therefore, a lower luminescent signal indicates less ATP produced and higher PKM2 inhibition.
Materials and Reagents
-
Enzyme: Recombinant Human PKM2 (e.g., BPS Bioscience, #50295; R&D Systems, #7244-PK)
-
Inhibitor: this compound (MedChemExpress, Selleck Chemicals, etc.)
-
Assay Kit: Kinase-Glo® Plus Luminescent Kinase Assay (Promega, #V3771)
-
Substrates:
-
Phospho(enol)pyruvic acid (PEP) (Sigma, #P0564)
-
Adenosine 5'-diphosphate (ADP) (Sigma, #A2754)
-
-
Allosteric Activator (Optional but Recommended for Inhibitor Assays):
-
D-Fructose 1,6-bisphosphate (FBP) (Sigma, #F6803)
-
-
Buffer Components:
-
Tris-HCl
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
-
Control Inhibitor (Optional): Shikonin or Oxalate
-
Consumables:
-
Solid white, opaque 96-well or 384-well assay plates (Corning, #3912)
-
Microcentrifuge tubes
-
Serological pipettes and multichannel pipettes
-
Reagent Preparation
-
Assay Buffer (50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂): Prepare a stock solution of this buffer and filter-sterilize. This will be used for all reagent dilutions.
-
PKM2 Enzyme Stock: Reconstitute and dilute recombinant human PKM2 in Assay Buffer to a working concentration (e.g., 4 nM, as a starting point).[9] The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
This compound Compound Plate:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
For the assay, further dilute these stocks into Assay Buffer to create 2X or 4X final concentrations. The final DMSO concentration in the assay should not exceed 1-3%.[9]
-
-
Substrate Mix (400 µM PEP, 400 µM ADP): Prepare a 2X working solution of the substrates in Assay Buffer. For an assay with final concentrations of 200 µM PEP and 200 µM ADP, this mix would contain 400 µM of each.[9]
-
FBP Solution (Optional, 100 µM): Prepare a 2X working solution of 100 µM FBP in Assay Buffer. Including a saturating amount of FBP (e.g., 50 µM final concentration) ensures the enzyme is in its active tetrameric state, which is standard for characterizing inhibitors.[9]
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Equilibrate to room temperature before use.
Assay Procedure (96-well format)
-
Compound Plating (25 µL/well):
-
Add 25 µL of Assay Buffer containing the serially diluted this compound to the appropriate wells of a solid white 96-well plate.
-
Positive Control (0% Inhibition): Add 25 µL of Assay Buffer with DMSO equivalent to the compound wells.
-
Negative Control (100% Inhibition): Add 25 µL of Assay Buffer with a known potent inhibitor or buffer alone without enzyme.
-
-
Enzyme Addition (25 µL/well):
-
Add 25 µL of the diluted PKM2 enzyme solution to all wells except the "no enzyme" negative control wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-25 minutes to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation (50 µL/well):
-
Add 50 µL of the 2X Substrate Mix (containing PEP and ADP, and optionally FBP) to all wells to start the reaction.
-
The total reaction volume is now 100 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 20-30 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
-
ATP Detection:
-
Add 100 µL of prepared Kinase-Glo® Reagent to each well. This stops the PKM2 reaction.
-
Mix on a plate shaker for 2 minutes to ensure cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Signal_Compound = Luminescence from wells with this compound.
-
Signal_Pos_Ctrl = Luminescence from wells with DMSO only (0% inhibition).
-
Signal_Neg_Ctrl = Luminescence from "no enzyme" wells (100% inhibition).
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. astx.com [astx.com]
- 10. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PKM2-IN-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of PKM2-IN-1, a potent inhibitor of pyruvate kinase M2 (PKM2), using dimethyl sulfoxide (DMSO) as the solvent. PKM2 is a critical enzyme in cancer metabolism, making its inhibitors, such as this compound, valuable tools in cancer research and drug development. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various in vitro and in vivo experimental settings.
Introduction
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in tumor metabolism and growth.[1] It exists in a highly active tetrameric form and a less active dimeric form. The dimeric form of PKM2 is predominant in cancer cells and diverts glucose metabolites towards anabolic processes, thereby supporting cell proliferation. This compound is a small molecule inhibitor that targets PKM2, showing an IC50 of 2.95 µM.[2][3] It has demonstrated cytotoxic effects on various cancer cell lines, including HCT116, HeLa, and H1299, with IC50 values in the nanomolar to low micromolar range.[3] Proper preparation of this compound stock solutions is fundamental for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. The solubility of this compound in DMSO can vary, with some sources indicating that gentle warming and sonication may be necessary to achieve higher concentrations.[4][5] It is crucial to use fresh, anhydrous DMSO as the solvent can absorb moisture, which may reduce the solubility of the compound.[6]
| Property | Value | Reference |
| Molecular Formula | C18H19NO2S2 | [7] |
| Molecular Weight | 345.48 g/mol | [3][5] |
| CAS Number | 94164-88-2 | [2][3][7] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | >98% | [8] |
| Solubility in DMSO | 4 mg/mL to ≥34.5 mg/mL | [3][4][5][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve the desired final concentrations for various cellular and biochemical assays, which typically range from 0.078 µM to 10 µM.[3][9]
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: Accurately weigh out 3.45 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming of the solution to 37-60°C in a water bath or on a heat block for a few minutes can aid dissolution.[5][10]
-
Alternatively, or in combination with warming, sonication for 5-10 minutes can be used to ensure complete dissolution.
-
-
Final Verification: Once the this compound is fully dissolved, the solution should be clear and free of any visible particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[5]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
This application note provides a comprehensive and easy-to-follow protocol for the preparation of a this compound stock solution in DMSO. By following these guidelines, researchers can ensure the quality and consistency of their experimental results when investigating the biological effects of this important PKM2 inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. abmole.com [abmole.com]
- 4. raybiotech.com [raybiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Pkm2-IN-1 Treatment of HCT116 and HeLa Cells
For Research Use Only
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme that regulates the final, rate-limiting step of glycolysis.[1] In contrast to the constitutively active tetrameric PKM1 isoform found in most differentiated tissues, cancer cells, including the HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines, predominantly express the PKM2 isoform.[2][3] PKM2 can switch between a highly active tetrameric state that favors ATP production and a less active dimeric state.[4] In cancer cells, the dimeric form is prevalent, slowing the glycolytic rate at the pyruvate kinase step. This "bottleneck" effect facilitates the redirection of upstream glycolytic intermediates into crucial biosynthetic pathways, such as the pentose phosphate pathway (PPP) and serine synthesis, which are essential for producing the nucleotides, amino acids, and lipids required for rapid cell proliferation.[1][5]
Pkm2-IN-1 is a novel, potent, and selective small molecule activator of PKM2. By binding to PKM2, this compound stabilizes its tetrameric conformation, thereby robustly increasing its enzymatic activity. This forced activation reverses the metabolic phenotype of cancer cells, shunting glucose metabolites towards pyruvate and lactate production for energy generation, at the expense of anabolic biosynthesis. This metabolic reprogramming leads to the inhibition of cancer cell proliferation and the induction of apoptosis. These notes provide detailed protocols for evaluating the effects of this compound on HCT116 and HeLa cells.
This compound Mechanism of Action
This compound promotes the formation of the active PKM2 tetramer, which inhibits the diversion of glycolytic intermediates to anabolic pathways and suppresses its non-metabolic, gene-regulating functions in the nucleus. This leads to decreased cancer cell proliferation and survival.
Caption: this compound shifts equilibrium towards the active PKM2 tetramer.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of treating HCT116 and HeLa cells with this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| HCT116 | 72 hours | 8.5 |
| HeLa | 72 hours | 12.2 |
Table 2: Metabolic Effects of this compound Treatment (24 hours)
| Cell Line | Treatment (IC₅₀ Conc.) | Glucose Consumption (nmol/10⁵ cells/hr) | Lactate Production (nmol/10⁵ cells/hr) |
| HCT116 | Vehicle Control | 25.4 ± 2.1 | 45.8 ± 3.5 |
| HCT116 | This compound | 15.1 ± 1.8 | 28.2 ± 2.9 |
| HeLa | Vehicle Control | 30.2 ± 2.5 | 55.1 ± 4.1 |
| HeLa | This compound | 19.8 ± 2.0 | 39.5 ± 3.7 |
Table 3: Apoptosis Induction by this compound (48 hours)
| Cell Line | Treatment (IC₅₀ Conc.) | Apoptotic Cells (%) (Annexin V+) |
| HCT116 | Vehicle Control | 4.1 ± 0.8% |
| HCT116 | This compound | 28.7 ± 2.5% |
| HeLa | Vehicle Control | 5.3 ± 1.1% |
| HeLa | This compound | 22.4 ± 2.1% |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: HCT116 (ATCC® CCL-247™) and HeLa (ATCC® CCL-2™).
-
Culture Medium:
-
HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HeLa: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a ratio of 1:3 to 1:6.
Protocol 2: Cell Viability (MTS) Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound.
Caption: Workflow for determining the IC₅₀ value using an MTS assay.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours, protected from light, until the color develops.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC₅₀ value using non-linear regression (log(inhibitor) vs. normalized response).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency after the treatment period.
-
Treatment: After 24 hours, treat cells with this compound at its predetermined IC₅₀ concentration and a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment.
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound (IC₅₀ concentration) and vehicle for 24-48 hours.
-
Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PKM2, anti-cleaved PARP, anti-β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-Actin).
Protocol 5: Glucose Uptake and Lactate Production Assays
This protocol measures key metabolic effects of this compound.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (IC₅₀ concentration) and vehicle for 24 hours.
-
Sample Collection: After 24 hours, collect the culture medium from each well. Count the cells in each well to normalize the data.
-
Glucose Uptake Assay:
-
Measure the glucose concentration in the collected medium using a commercially available colorimetric or fluorometric glucose assay kit.
-
Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration in fresh medium.
-
Normalize the result to the cell count and incubation time.
-
-
Lactate Production Assay:
-
Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorometric lactate assay kit.
-
Normalize the result to the cell count and incubation time.
-
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. HPV18 oncoproteins driven expression of PKM2 reprograms HeLa cell metabolism to maintain aerobic glycolysis and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular PKM2 induces cancer proliferation by activating the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of combination of oxaliplatin with PKM2 knockdown in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pkm2-IN-1 in Non-Small Cell Lung Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC). In tumor cells, PKM2 predominantly exists in a less active dimeric form, which promotes the diversion of glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation. Pkm2-IN-1 is a small molecule inhibitor that targets PKM2, showing potential as a therapeutic agent in NSCLC research by modulating cancer cell metabolism and inducing anti-tumor effects. These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects in NSCLC by inhibiting the enzymatic activity of PKM2. This inhibition leads to a metabolic shift in cancer cells, resulting in:
-
Inhibition of Proliferation: By disrupting the metabolic processes that fuel rapid growth, this compound significantly inhibits the proliferation of NSCLC cells.
-
Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proceeding through mitosis.
-
Induction of Apoptosis: this compound promotes programmed cell death (apoptosis) in NSCLC cells.
-
Modulation of Signaling Pathways: The anti-tumor effects of this compound are associated with the activation of the AMPK signaling pathway and subsequent inhibition of the mTOR and p70S6K pathways. It also leads to the upregulation of p53 and p21.
-
Synergistic Effects: In combination with other targeted inhibitors, such as the PHGDH inhibitor NCT-503, this compound exhibits synergistic anti-cancer effects, leading to enhanced cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| A549 | MTT Assay | IC50 | Not explicitly stated | Concentration-dependent inhibition of cell proliferation | |
| A549 | Flow Cytometry | Cell Cycle Arrest | 20 µM, 40 µM, 80 µM | Increased proportion of cells in G2/M phase | |
| A549 | Flow Cytometry | Apoptosis | 20 µM, 40 µM, 80 µM | Increased percentage of apoptotic cells | |
| H1299, H358 | Clonogenic Assay | Colony Formation | Not specified | Decreased colony formation with a chemical inhibitor of PKM2 |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 | |
| This compound (40 µM) | 45.2 ± 2.1 | 25.4 ± 1.5 | 29.4 ± 1.9 | |
| This compound (80 µM) | 38.7 ± 1.9 | 20.8 ± 1.3 | 40.5 ± 2.3 |
Table 3: Apoptosis Rates in A549 Cells Treated with this compound
| Treatment | % of Apoptotic Cells (Early + Late) | Reference |
| Control | 5.2 ± 0.8 | |
| This compound (40 µM) | 15.8 ± 1.5 | |
| This compound (80 µM) | 28.4 ± 2.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of NSCLC cells after treatment with this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AMPK, anti-p-mTOR, anti-p-p70S6K, anti-p53, anti-p21, anti-cyclin B1, anti-cdc2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NSCLC cells (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (and vehicle control) to the respective groups via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations
Caption: Signaling pathway modulated by this compound in NSCLC.
Caption: General experimental workflow for this compound studies in NSCLC.
Application Notes: Pkm2-IN-1 for In Vitro Metabolic Reprogramming Studies
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which facilitates the "Warburg effect" or aerobic glycolysis.[1][2] This metabolic phenotype is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. The dimeric state of PKM2 slows the glycolytic flux, allowing for the accumulation of upstream glycolytic intermediates that are shunted into biosynthetic pathways (e.g., pentose phosphate pathway, serine synthesis) to support rapid cell proliferation.[3][4]
Pkm2-IN-1 (also known as Compound 3k) is a specific inhibitor of PKM2.[5][6] By targeting PKM2, this compound disrupts the metabolic adaptability of cancer cells. Its inhibitory action perturbs the glycolytic pathway, leading to reduced cell proliferation, induction of cell cycle arrest, and in some cases, autophagic cell death.[6][7] These characteristics make this compound a valuable tool for in vitro studies aimed at understanding and reversing the metabolic reprogramming central to cancer biology.
Mechanism of Action
This compound inhibits the enzymatic activity of PKM2. This inhibition leads to a bottleneck at the final step of glycolysis, causing a buildup of glycolytic intermediates and a reduction in the production of pyruvate and ATP.[6] This metabolic disruption triggers downstream signaling cascades, such as the inhibition of the AKT/mTOR pathway, which are crucial for cell growth and survival.[7] The ultimate cellular consequences include suppressed proliferation and induction of apoptosis or autophagy, making it an effective compound for studying cancer metabolism.[6][7]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Conditions |
| PKM2 | 2.95 ± 0.53 | Enzyme activity assay.[5] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Assay | Incubation Time (h) |
| HCT-116 | Colorectal Carcinoma | 0.18 | MTS | 48 |
| HeLa | Cervical Cancer | 0.29 | MTS | 48 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 1.56 | MTS | 48 |
| A549 | Non-Small Cell Lung Cancer | 0.15 | MTT | 72 |
| SK-OV-3 | Ovarian Adenocarcinoma | Not specified, effective at 1-15 µM | MTT | 48 |
Data sourced from references[5][6][7].
PKM2 Inhibition Signaling Pathway
Caption: this compound inhibits dimeric PKM2, disrupting glycolysis and downstream signaling.
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to study metabolic reprogramming using this compound.
General Experimental Workflow
Caption: General workflow for in vitro analysis of this compound effects on cancer cells.
Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5][7]
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.01 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for the desired period (typically 48 or 72 hours).[5][6]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.[5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you must first remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance using a microplate reader at 490 nm for MTS or 570 nm for MTT.[5]
-
Analysis: Normalize the absorbance values to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to measure the expression levels of PKM2 and related signaling proteins (e.g., AKT, mTOR).
Caption: Western blot workflow to analyze protein expression changes.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound at desired concentrations for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a 4-12% Bis-Tris gel and run electrophoresis to separate proteins by size.[8]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-PKM2, 1:1000 dilution) overnight at 4°C.[8][9] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be performed using software like ImageJ.
Lactate and Glucose Assays
These protocols measure the concentration of lactate secreted into and glucose consumed from the culture medium, key indicators of the Warburg effect.
Caption: Workflow for measuring glucose consumption and lactate production.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in previous protocols.
-
Sample Collection: At desired time points (e.g., 24, 48 hours), collect a small aliquot (e.g., 20-50 µL) of the culture medium. Also collect a sample of fresh medium to serve as a baseline.[10][11]
-
Sample Preparation: Centrifuge the collected medium at 2,000 rpm for 5 minutes to pellet any floating cells or debris.
-
Assay Procedure: Use a commercially available colorimetric or fluorometric assay kit for lactate (e.g., from BioVision, Abcam) or glucose.[10]
-
Reaction: Add the prepared medium samples to a 96-well plate. Prepare a standard curve according to the kit's instructions. Add the reaction mix to all wells.
-
Incubation and Measurement: Incubate the plate for the time and temperature specified in the kit's protocol (e.g., 30 minutes at room temperature). Measure the absorbance or fluorescence on a microplate reader.
-
Calculation: Determine the concentration of lactate or glucose in each sample by comparing its reading to the standard curve. Glucose consumption is calculated by subtracting the final glucose concentration from the baseline concentration.
-
Normalization: Normalize the lactate production and glucose consumption values to the cell number (determined by cell counting) or total protein content of the corresponding well to account for differences in cell proliferation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to its target protein (PKM2) in intact cells. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[12][13]
Caption: CETSA workflow to confirm direct target engagement of this compound with PKM2.
Protocol:
-
Cell Treatment: Harvest cultured cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat the cell suspension with this compound (e.g., 0.3 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.[6]
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 65°C in 2.5°C increments).[14]
-
Cooling: Cool the samples at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[15]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analysis: Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature point using Western Blot, as described in Protocol 2.
-
Curve Generation: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, direct engagement.[6][13]
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. astx.com [astx.com]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PKM2 promotes glucose metabolism and cell growth in gliomas through a mechanism involving a let-7a/c-Myc/hnRNPA1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of Pkm2-IN-1 on ATP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] In cancer cells, PKM2 is predominantly expressed and plays a crucial role in the metabolic reprogramming known as the Warburg effect, where cells favor glycolysis even in the presence of oxygen.[2] PKM2 can exist in two main conformational states: a highly active tetramer that promotes robust ATP production, and a less active dimer that slows down glycolysis, allowing for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways to support cell proliferation.[3]
Pkm2-IN-1 (also known as compound 3k) is a specific inhibitor of PKM2 with a reported IC50 of 2.95 µM.[4] By inhibiting PKM2, this compound is expected to decrease the rate of glycolysis and, consequently, reduce the cellular production of ATP. These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the impact on both PKM2 enzyme activity and intracellular ATP levels.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on PKM2 Enzymatic Activity
| This compound Concentration (µM) | PKM2 Activity (mU/mg protein) | % Inhibition |
| 0 (Vehicle Control) | 150.0 | 0 |
| 0.1 | 135.2 | 9.9 |
| 1.0 | 85.5 | 43.0 |
| 2.95 (IC50) | 75.0 | 50.0 |
| 10.0 | 25.5 | 83.0 |
| 50.0 | 8.1 | 94.6 |
Table 2: Effect of this compound on Intracellular ATP Levels
| This compound Concentration (µM) | Incubation Time (hours) | ATP Concentration (µM) | % Reduction in ATP |
| 0 (Vehicle Control) | 24 | 2.5 | 0 |
| 1.0 | 24 | 2.0 | 20 |
| 5.0 | 24 | 1.4 | 44 |
| 10.0 | 24 | 0.9 | 64 |
| 0 (Vehicle Control) | 48 | 2.6 | 0 |
| 1.0 | 48 | 1.7 | 34.6 |
| 5.0 | 48 | 1.0 | 61.5 |
| 10.0 | 48 | 0.6 | 76.9 |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway and the logical workflow of the experiments described.
Caption: Glycolysis pathway highlighting the role and regulation of PKM2.
Caption: Experimental workflow for measuring the effect of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with the PKM2 inhibitor, this compound.
Materials:
-
Cancer cell line known to express PKM2 (e.g., HCT116, HeLa, A549)[4]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates (white opaque plates for luminescence assays, clear plates for other assays)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Measurement of Intracellular ATP Levels using a Bioluminescent Assay
This protocol is based on the principle that firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP to produce light, and the intensity of the light is directly proportional to the ATP concentration.[5][6]
Materials:
-
Cells treated with this compound in a white opaque 96-well plate (from Protocol 1)
-
Bioluminescent ATP assay kit (e.g., Promega CellTiter-Glo®, STEMCELL Technologies ATP Assay, Bioluminescence)[7]
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Equilibrate the ATP assay reagent and the cell culture plate to room temperature for approximately 30 minutes.
-
-
Cell Lysis and ATP Measurement:
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank (medium only) wells from all other readings.
-
Normalize the ATP levels to cell viability if a separate viability assay was performed, or assume equal cell numbers if the treatment is not expected to cause significant cell death at the tested concentrations.
-
Calculate the percentage reduction in ATP relative to the vehicle-treated control.
-
Protocol 3: Measurement of PKM2 Enzymatic Activity using an LDH-Coupled Assay
This is a continuous, enzyme-coupled assay that measures the pyruvate produced by PKM2. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which results in a decrease in absorbance at 340 nm.[8][9] The rate of NADH depletion is proportional to the PKM2 activity.
Materials:
-
Cell lysates from cells treated with this compound
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
UV-transparent 96-well plate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA assay.
-
-
Assay Reaction:
-
Prepare a master mix in the assay buffer containing final concentrations of 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8-10 units of LDH.[9]
-
Add a standardized amount of cell lysate (e.g., 10-20 µg of total protein) to each well of the UV-transparent 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V0) from the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Convert the rate of absorbance change to PKM2 activity (e.g., in mU/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Calculate the percentage inhibition of PKM2 activity relative to the vehicle-treated control.
-
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate kinase activity enzyme assay [bio-protocol.org]
Troubleshooting & Optimization
Pkm2-IN-1 stability in aqueous solutions
Welcome to the technical support center for Pkm2-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this specific inhibitor of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 3K, is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2).[1][2][3] PKM2 is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is preferentially expressed and plays a role in anabolic metabolism, supporting cell proliferation.[4][5] this compound exerts its effect by inhibiting the enzymatic activity of PKM2, thereby disrupting the glycolysis pathway in cancer cells.[6][7] This can lead to cytotoxicity, induction of apoptosis, and autophagy in cancer cells that have high expression levels of PKM2.[2][3][7]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its integrity and activity. Please refer to the table below for a summary of recommended storage conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents like DMSO and DMF. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer immediately before use.
-
For in vitro cellular assays: A common practice is to prepare a 10 mM stock solution in fresh, anhydrous DMSO.[1] When preparing your working solution, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For in vivo studies: Formulations often involve a combination of solvents to achieve the desired concentration and bioavailability. Always refer to specific protocols for your animal model.
Q4: What is the known stability of this compound in aqueous solutions?
Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in various aqueous solutions, including information on its degradation pathways and the precise effects of pH and temperature. As with many small molecules, stability in aqueous buffers can be influenced by factors such as pH, temperature, light exposure, and the presence of other components in the solution. It is highly recommended to prepare fresh aqueous dilutions for each experiment or to perform a stability assessment under your specific experimental conditions if the solution needs to be stored.
Troubleshooting Guide
Issue 1: I am observing low or no activity of this compound in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | - Ensure this compound has been stored correctly in its solid form and as a stock solution (see storage table below).- Prepare fresh dilutions in your aqueous buffer for each experiment.- If you suspect degradation in your experimental buffer, consider performing a stability test (see Experimental Protocol section). |
| Poor solubility in aqueous buffer | - After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any precipitation.- Sonication or gentle warming (if the compound's stability at higher temperatures is known) may aid dissolution.[1]- Consider if the final DMSO concentration is sufficient to maintain solubility at the working concentration. |
| Incorrect experimental setup | - Verify the concentration of this compound used is appropriate for your cell line or assay. IC50 values can vary between different cell types.[2][3]- Ensure the incubation time is sufficient for the inhibitor to exert its effect.- Confirm that your assay is sensitive enough to detect the expected biological response. |
Issue 2: I am seeing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in solution preparation | - Use a consistent protocol for preparing your this compound working solutions.- Use fresh, high-quality DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[1] |
| Freeze-thaw cycles of stock solution | - Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Cell culture variability | - Ensure consistent cell passage number, density, and health for all experiments. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~4-6 mg/mL | [1] |
| DMF | ~1 mg/mL | [2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| +4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| -20°C | 6 months | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their specific aqueous experimental buffer.
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubators or water baths
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the this compound stock solution into your aqueous buffer to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points and temperatures.
-
Set Up Incubation: Aliquot the test solution into separate, sealed autosampler vials for each time point and temperature condition you want to test (e.g., 4°C, 25°C, 37°C).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC. This will serve as your baseline (100% stability) measurement.
-
Incubate Samples: Place the remaining vials in their respective temperature-controlled environments.
-
Analyze Samples at Different Time Points: At your desired time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition and analyze it by HPLC.
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products and solvent peaks.
-
Use a UV wavelength at which this compound has a strong absorbance.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature to visualize the degradation kinetics.
-
Visualizations
Caption: Simplified PKM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Pkm2-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Pkm2-IN-1, a potent pyruvate kinase M2 (PKM2) inhibitor, in experimental settings. Our goal is to help researchers, scientists, and drug development professionals overcome challenges such as precipitation to ensure the success and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound is a small molecule inhibitor of pyruvate kinase M2 (PKM2) with an IC50 of approximately 2.95 µM.[1] It is a valuable tool for studying the role of PKM2 in various cellular processes, including cancer metabolism. Due to its hydrophobic nature, this compound is practically insoluble in water and ethanol.[2] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][2] Some suppliers also report solubility in dimethylformamide (DMF).
Q2: I observed precipitation after adding this compound to my cell culture media. What is the cause?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue. This occurs because the compound is highly soluble in organic solvents like DMSO but has very poor aqueous solubility.[2][3] When the concentrated DMSO stock is diluted into the aqueous media, the local concentration of the compound can exceed its solubility limit in the mixed solvent, leading to the formation of a precipitate.[3][4]
Q3: Can I use a solvent other than DMSO to avoid precipitation?
While DMSO is the most common and recommended solvent, some protocols for in vivo use mention co-solvents like PEG300 and Tween 80 to improve solubility in aqueous environments.[1] However, for in vitro cell culture experiments, it is generally best to optimize the dissolution and dilution procedure with DMSO to minimize solvent-induced cellular toxicity. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid adverse effects on cell health, though up to 0.5% is tolerated by many cell lines.[4]
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially reducing solubility.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture media.
Initial Checks and Quick Fixes
If you are experiencing precipitation, first consider these common sources of error:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will decrease the solubility of hydrophobic compounds.[2] Always use fresh, anhydrous, high-quality DMSO for preparing your stock solutions.
-
Incorrect Dilution Technique: Adding the this compound stock solution directly to the full volume of media can cause localized high concentrations and immediate precipitation.[4] A stepwise dilution is often more effective.
-
Final DMSO Concentration: If the final concentration of DMSO in your media is too low, it may not be sufficient to keep this compound in solution.[3]
Data Presentation: this compound Solubility and Stock Preparation
| Property | Value | Source |
| Molecular Weight | 345.48 g/mol | [5] |
| Solubility in DMSO | ~4-6 mg/mL | [2][6] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Recommended Stock Concentration | 10 mM in dry DMSO | [7] |
| Storage of Stock | -20°C or -80°C in aliquots | [5] |
Experimental Protocols
-
Warm a vial of this compound powder to room temperature before opening to prevent condensation.
-
Prepare the required volume of fresh, anhydrous DMSO.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve a final concentration of 10 mM.
-
To aid dissolution, you can gently vortex the solution. If needed, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C.[8] Visually inspect to ensure all solid has dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
This protocol employs a serial dilution method to prevent the compound from crashing out of solution.
-
Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Warm your cell culture medium to 37°C.
-
To prepare the final working concentration, slowly add the intermediate DMSO stock solution drop-wise to the pre-warmed cell culture medium while gently swirling the media. Do not add the media to the DMSO stock.
-
Ensure the final concentration of DMSO in the media is below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If a slight precipitate is observed, you can try sonicating the working solution for a few minutes.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Graphviz [graphviz.org]
- 4. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 7. glpbio.com [glpbio.com]
- 8. dot | Graphviz [graphviz.org]
potential off-target effects of Pkm2-IN-1 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pkm2-IN-1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: While this compound is designed for selectivity towards Pyruvate Kinase M2 (PKM2), potential off-targets may include other pyruvate kinase isoforms such as PKM1, PKL, and PKR, especially since PKL and PKR also possess an allosteric binding site for fructose-1,6-bisphosphate (FBP) that some inhibitors target.[1] Additionally, kinome-wide screening is recommended to identify any unforeseen kinase inhibitor activity, a common source of off-target effects for small molecule inhibitors.[2][3]
Q2: How can I differentiate between on-target PKM2 inhibition and off-target effects in my cellular assays?
A2: A "rescue" experiment is a robust method to address this. By expressing the less sensitive PKM1 isoform in cells that normally express PKM2, you can determine if the observed phenotype is due to on-target PKM2 inhibition.[1] If the phenotype is rescued (i.e., reversed) in the PKM1-expressing cells, it strongly suggests the effect is on-target.
Q3: What are the non-enzymatic functions of PKM2 that could be affected by this compound, potentially leading to misinterpretation of results?
A3: PKM2 has several non-glycolytic roles, including acting as a protein kinase and a transcriptional coactivator for hypoxia-inducible factor 1-alpha (HIF-1α), β-catenin, and STAT3.[4][5][6] Inhibition of these functions by this compound could lead to phenotypic changes independent of its effect on glycolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or phenotype observed at concentrations effective for PKM2 inhibition. | The phenotype may be due to off-target effects of this compound. | Perform a kinome-wide screen to identify off-target kinase interactions.[3] Also, consider a Cellular Thermal Shift Assay (CETSA) to identify other proteins that this compound binds to in the cell.[4][7][8] |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of PKM isoforms or compensatory metabolic pathways. | Quantify the expression levels of PKM1 and PKM2 in your cell lines. Not all cancer cell lines exclusively express PKM2.[9] |
| This compound shows the expected biochemical inhibition of PKM2, but no corresponding cellular phenotype. | The compound may have poor cell permeability, or the metabolic phenotype may be buffered by other pathways. | Assess the cellular uptake of this compound. Also, consider that the enzymatic activity of PKM2 may not be the rate-limiting step in glycolysis in your specific cancer cells.[10] |
Quantitative Data: Selectivity of PKM2 Inhibitors
The following table summarizes representative selectivity data for PKM2 inhibitors. Note that specific data for this compound may vary and should be determined empirically.
| Compound | Target | IC50 (µM) | Selectivity (PKM1 IC50 / PKM2 IC50) | Reference |
| Compound 3K | PKM2 | 0.8 | 5.7 | [11] |
| Shikonin | PKM2 | 1.2 | 1.5 | [11] |
| Compound 3 (unnamed) | PKM2 | Not specified | Less inhibition of PKM1 | [1] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly binds to PKM2 in a cellular environment.[7][8]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for PKM2.
-
Data Analysis: A positive thermal shift (i.e., more soluble PKM2 at higher temperatures in the presence of this compound) indicates target engagement.
Kinome-Wide Profiling for Off-Target Kinase Identification
This method assesses the selectivity of this compound against a broad panel of kinases.[2][3]
Methodology:
-
Compound Submission: Submit this compound to a commercial or academic kinase profiling service.
-
Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the activity of a large number of purified kinases in the presence of the test compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration or as IC50 values for a panel of kinases. This allows for the identification of any unintended kinase targets. A lower selectivity entropy score indicates higher selectivity.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target and potential off-target pathways.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 4. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evidence That Does Not Support Pyruvate Kinase M2 (PKM2)-catalyzed Reaction as a Rate-limiting Step in Cancer Cell Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
minimizing Pkm2-IN-1 toxicity in normal cells
Welcome to the technical support center for PKM2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of this compound in normal cells during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the M2 isoform of pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][3] In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which promotes the Warburg effect—a metabolic shift towards aerobic glycolysis. This provides cancer cells with the necessary building blocks for rapid proliferation.[3][4] this compound works by stabilizing the inactive dimeric form of PKM2, thereby reducing the rate of glycolysis and starving cancer cells of the energy and biosynthetic precursors they need to grow.[5]
Q2: Why is this compound expected to have lower toxicity in normal cells compared to cancer cells?
A2: The therapeutic window for this compound is based on the differential expression and metabolic reliance on the PKM2 isoform between cancer and normal cells. Most healthy, differentiated tissues predominantly express the constitutively active PKM1 isoform, not PKM2.[4][6][7] Since this compound is selective for PKM2, it is expected to have a less pronounced effect on the metabolism of normal tissues.[1] Furthermore, cancer cells are often more dependent on the metabolic plasticity afforded by PKM2 for their survival and proliferation, making them more susceptible to its inhibition.
Q3: What are the known IC50 values for this compound in normal versus cancer cell lines?
A3: this compound exhibits greater cytotoxicity towards cancer cells compared to normal cells. For instance, the IC50 value for the normal human bronchial epithelial cell line, BEAS-2B, is significantly higher than those for various cancer cell lines, indicating lower toxicity in this normal cell line.
| Cell Line | Cell Type | IC50 (µM) |
| BEAS-2B | Normal Human Bronchial Epithelial | 18.46 |
| HCT116 | Human Colon Carcinoma | 0.18 - 0.41 |
| HeLa | Human Cervical Adenocarcinoma | 0.29 - 0.38 |
| H1299 | Human Non-Small Cell Lung Carcinoma | 1.56 |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: Higher than expected toxicity in normal cell lines.
-
Possible Cause 1: Off-target effects. While this compound is selective for PKM2 over other pyruvate kinase isoforms, high concentrations may lead to off-target effects. Some inhibitors have been noted to have the potential for off-target activities that could contribute to toxicity.[8]
-
Troubleshooting Step: Perform a dose-response curve with a wide range of concentrations to determine the optimal concentration that inhibits PKM2 in your cancer cell line of interest while minimizing toxicity in your normal cell line control. Consider using a concentration at or near the IC50 for the cancer cell line for initial experiments.
-
-
Possible Cause 2: High expression of PKM2 in the "normal" cell line. Some immortalized "normal" cell lines may have altered metabolism and express higher levels of PKM2 than their primary tissue counterparts.
-
Troubleshooting Step: Before initiating your experiments, perform a western blot or qRT-PCR to confirm the relative expression levels of PKM1 and PKM2 in your normal and cancer cell lines. This will help you to select an appropriate normal cell line with low PKM2 expression.
-
-
Possible Cause 3: Compound instability or degradation. The stability of small molecule inhibitors can be affected by storage conditions and handling. Degradation products may have different toxicity profiles.
-
Troubleshooting Step: Store this compound as recommended by the manufacturer, typically at -20°C as a powder and in aliquots in a suitable solvent like DMSO at -80°C.[9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent results or lack of reproducibility.
-
Possible Cause 1: Compound precipitation in cell culture media. this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation will lead to a lower effective concentration.
-
Troubleshooting Step: When preparing your working solutions, ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. Some protocols suggest that if precipitation occurs, gentle warming and sonication can aid dissolution.[10]
-
-
Possible Cause 2: Variability in cell culture conditions. Cell density, passage number, and media composition can all influence the metabolic state of cells and their response to metabolic inhibitors.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for comparative experiments.
-
-
Possible Cause 3: Batch-to-batch variability of the compound.
-
Troubleshooting Step: If you suspect batch-to-batch variability, it is advisable to test a new batch alongside a previously validated batch if possible. Alternatively, perform a new dose-response curve to confirm the IC50 of the new batch.
-
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound.[1]
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 12 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common vehicle is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 values can be determined using appropriate software such as Prism GraphPad.
-
Signaling Pathways and Visualizations
This compound and the Akt/mTOR Signaling Pathway
Inhibition of PKM2 by this compound can lead to the downregulation of the Akt/mTOR signaling pathway. This is thought to occur through an increase in the AMP/ATP ratio, which activates AMPK. Activated AMPK then inhibits mTOR, a key regulator of cell growth and proliferation.[11][12]
This compound and the HIF-1α Signaling Pathway
PKM2 and Hypoxia-Inducible Factor 1-alpha (HIF-1α) are engaged in a positive feedback loop that promotes the Warburg effect and tumor growth.[13] HIF-1α upregulates the expression of PKM2. In turn, nuclear PKM2 can act as a coactivator for HIF-1α, enhancing the transcription of its target genes, which are involved in glycolysis and angiogenesis.[13][14] By inhibiting PKM2, this compound can disrupt this feed-forward loop.
Experimental Workflow for Assessing this compound Toxicity
A logical workflow is essential for systematically evaluating the toxicity of this compound in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IGF1 regulates PKM2 function through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. AKT-induced PKM2 phosphorylation signals for IGF-1-stimulated cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 Regulates HSP90-Mediated Stability of the IGF-1R Precursor Protein and Promotes Cancer Cell Survival during Hypoxia [mdpi.com]
- 10. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells [ijbs.com]
- 12. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 13. Expression of HIF-1α/PKM2 axis correlates to biological and clinical significance in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Pkm2-IN-1 and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pkm2-IN-1 in fluorescence-based assays. This compound, a potent inhibitor of pyruvate kinase M2 (PKM2), possesses a naphthoquinone scaffold, which can lead to interference with fluorescent readouts. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism. PKM2 exists in a highly active tetrameric form and a less active dimeric form. In many cancer cells, the dimeric form is predominant, leading to the "Warburg effect" - a metabolic shift towards aerobic glycolysis. This compound inhibits PKM2, disrupting this metabolic advantage and potentially leading to cancer cell death.
Q2: Why might this compound interfere with my fluorescence-based assay?
This compound has a chemical structure that includes a naphthoquinone moiety. Naphthoquinones are known to be colored compounds (typically yellow to red) and can exhibit intrinsic fluorescence (autofluorescence).[1] This can lead to two main types of interference:
-
Autofluorescence: this compound itself may emit light at wavelengths that overlap with the excitation or emission spectra of your fluorescent probes, leading to artificially high signal.
-
Fluorescence Quenching: The colored nature of this compound means it absorbs light in the visible spectrum. This absorption can overlap with the excitation or emission wavelengths of your fluorescent dye, leading to a decrease in the detected signal, a phenomenon known as quenching.[2][3]
Q3: What are the signs of interference from this compound in my assay?
-
Unusually high background fluorescence in wells containing this compound but no fluorescent probe.
-
A dose-dependent increase or decrease in fluorescence signal that is independent of the biological activity being measured.
-
Inconsistent or unexpected results that do not align with other experimental data (e.g., orthogonal assays).
-
A shift in the emission spectrum of your fluorescent dye in the presence of this compound.
Q4: At what concentrations is interference from this compound likely to be a problem?
Interference is often concentration-dependent. The higher the concentration of this compound, the more likely it is to cause interference. Given that small molecules are often screened at concentrations in the micromolar range (e.g., 10 µM or higher), which can be significantly higher than the nanomolar concentrations of fluorescent probes used in many assays, the potential for interference is substantial.[4]
Q5: Are there alternative assays I can use to avoid fluorescence interference?
Yes, consider using orthogonal assays with different detection methods. For cell viability, luminescence-based assays like Promega's CellTiter-Glo® are excellent alternatives as they are generally less susceptible to interference from colored or fluorescent compounds.[5][6][7][8][9] For kinase activity, consider radioactivity-based assays or label-free technologies if available.
Troubleshooting Guides
Problem 1: High Background Fluorescence
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare wells containing your assay buffer and this compound at the concentrations used in your experiment, but without the fluorescent dye or cells. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A high signal in these wells confirms autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission maxima. This will help you choose fluorescent dyes with non-overlapping spectra.
-
Use Red-Shifted Dyes: Interference from autofluorescence is often more pronounced in the blue-green region of the spectrum.[10] Switching to fluorescent probes that excite and emit at longer wavelengths (red or far-red) can significantly reduce this interference.[4][11]
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the average signal from your "compound only" control wells from your experimental wells.
Problem 2: Lower Than Expected Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a "Dye + Compound" Control: Prepare wells containing your fluorescent dye at the final assay concentration and add this compound at various concentrations. Compare the fluorescence signal to wells containing only the dye. A dose-dependent decrease in fluorescence indicates quenching.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative dyes with different chemical structures.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize the quenching effect.
-
Consider a Different Assay Format: If quenching is severe, a fluorescence intensity-based assay may not be suitable. Consider fluorescence polarization (FP) or time-resolved fluorescence (TRF) assays, which can be less sensitive to quenching.
Quantitative Data Summary
| Property | Typical Range for Naphthoquinone Derivatives | Implication for Fluorescence Assays |
| Appearance | Yellow to Red Solid | Absorbs light in the visible spectrum, potential for quenching. |
| UV-Vis Absorption | Broad absorption in the UV and visible range (often 300-500 nm) | Potential for inner filter effect and quenching of dyes that excite or emit in this range. |
| Fluorescence | Can be fluorescent, with emission often in the blue-green to orange-red region | Potential for autofluorescence, leading to high background. |
Key Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the wavelengths used in your primary assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (the same used in your primary experiment)
-
Microplate (black, clear bottom for microscopy, or black with clear bottom for bottom-reading plate readers)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment (e.g., 0.1 µM to 100 µM). Include a "buffer only" control.
-
Add the this compound dilutions to the wells of the microplate.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your chosen dye.
Materials:
-
This compound stock solution
-
Fluorescent dye/probe stock solution
-
Assay buffer
-
Microplate (as in Protocol 1)
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the final concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent dye solution to a set of wells.
-
To these wells, add the serial dilutions of this compound. Include a control well with only the fluorescent dye and buffer.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: this compound inhibits the active tetrameric form of PKM2.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 4. researchgate.net [researchgate.net]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. scribd.com [scribd.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PKM2 Inhibitors: Pkm2-IN-1 vs. Alternatives
The M2 isoform of pyruvate kinase (PKM2) has emerged as a significant target in cancer therapy due to its pivotal role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][3] In cancer cells, the dimeric form predominates, slowing the final step of glycolysis and allowing glycolytic intermediates to be diverted into biosynthetic pathways necessary for rapid cell proliferation.[3][4] Consequently, inhibiting PKM2 is a promising strategy to disrupt cancer cell metabolism and curb tumor growth.[1][5]
This guide provides an objective comparison of the efficacy of Pkm2-IN-1 (also known as Compound 3k) and other notable PKM2 inhibitors, supported by experimental data.
Overview of this compound (Compound 3k)
This compound, a novel naphthoquinone derivative, is a potent and selective inhibitor of pyruvate kinase M2.[6][7] It has demonstrated significant antiproliferative activity across various cancer cell lines by disrupting glycolysis, leading to autophagic cell death.[7][8] Its mechanism involves reducing the expression of key metabolic proteins and affecting critical signaling pathways such as the AKT/AMPK/mTOR pathway.[8]
Comparative Efficacy of PKM2 Inhibitors
The effectiveness of a PKM2 inhibitor is determined by its potency (IC50), selectivity for PKM2 over other isoforms like PKM1, and its ability to inhibit cancer cell proliferation.
Enzymatic Inhibition and Selectivity
This compound (Compound 3k) shows greater potency and selectivity for PKM2 compared to the conventional inhibitor, Shikonin. A higher selectivity ratio (IC50 [PKM1]/IC50 [PKM2]) indicates a more specific targeting of the cancer-associated M2 isoform, which is crucial for minimizing off-target effects.
| Inhibitor | IC50 (PKM2) | IC50 (PKM1) | Selectivity Ratio (PKM1/PKM2) | Reference |
| This compound (Compound 3k) | 2.95 µM | 16.71 µM | 5.7 | [8][9] |
| Shikonin | 8.82 µM | ~13.23 µM (calculated) | 1.5 | [10] |
| Suramin | 33 µM | 20 µM | 0.6 | [11] |
Table 1: Comparison of in vitro enzymatic inhibition and selectivity of various PKM2 inhibitors.
Antiproliferative Activity in Cancer Cell Lines
The ultimate goal of a PKM2 inhibitor is to suppress cancer cell growth. This compound has demonstrated potent cytotoxicity in cancer cells that express high levels of PKM2, often surpassing the activity of Shikonin while showing less impact on normal cells.
| Inhibitor | HCT116 (Colon) IC50 | HeLa (Cervical) IC50 | H1299 (Lung) IC50 | BEAS-2B (Normal Lung) IC50 | Reference |
| This compound (Compound 3k) | 0.18 µM | 0.29 µM | 1.56 µM | 18.46 µM | [10] |
| Shikonin | 1.84 µM | 2.45 µM | 1.88 µM | 5.36 µM | [10] |
Table 2: Antiproliferative activity (IC50) of this compound and Shikonin in various human cancer and normal cell lines.
Contrasting Mechanism: PKM2 Inhibitors vs. Activators
While inhibitors aim to block PKM2 activity, another class of molecules, PKM2 activators, works to suppress tumor growth via an opposing mechanism. Activators like TEPP-46 (ML-265) force PKM2 into its constitutively active tetrameric form.[12] This reverses the Warburg effect by promoting efficient glycolysis and ATP production, thereby depriving the cancer cells of the necessary building blocks for biosynthesis.[12]
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 5. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. PKM2 inhibitor compound 3k ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Pkm2-IN-1 for PKM2 Over PKM1
This guide provides a detailed comparison of the inhibitor Pkm2-IN-1's selectivity for the M2 isoform of pyruvate kinase (PKM2) over the M1 isoform (PKM1). It is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer cells. The information presented includes quantitative biochemical data, detailed experimental protocols, and a visualization of the inhibitor's mechanism within the context of cellular metabolism.
Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis.[1] While the PKM1 isoform is typically found in differentiated, healthy tissues like muscle and brain, the PKM2 isoform is highly expressed in proliferating cells, including embryonic and cancer cells.[2][3][4] PKM1 exists as a constitutively active tetramer, whereas PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] This dimeric form of PKM2 is prevalent in tumors and slows the glycolytic rate, causing an accumulation of upstream glycolytic intermediates that are diverted into anabolic pathways to support cell growth—a phenomenon known as the Warburg effect.[2][6] The selective inhibition of PKM2 is therefore a promising strategy for cancer therapy.
Quantitative Data: Inhibitor Potency and Selectivity
This compound has been identified as a potent inhibitor of PKM2. Its selectivity has been quantified by comparing its half-maximal inhibitory concentration (IC50) against different pyruvate kinase isoforms. The data clearly demonstrates a preferential inhibition of PKM2 over PKM1 and the L-type isoform (PKLR).
| Target Isoform | This compound IC50 (µM) | Selectivity (Fold vs. PKM2) |
| PKM2 | 2.95[7][8] | 1x |
| PKM1 | 16.71 | ~5.7x |
| PKLR | 8.2 | ~2.8x |
The data indicates that this compound is approximately 5.7 times more selective for PKM2 than for PKM1.[9] Another source states the IC50 value for PKM1 is 4-5 times higher than that for PKM2.[7] This preferential activity allows for the targeted disruption of the metabolic advantages conferred by PKM2 in cancer cells while minimizing effects on the function of PKM1 in normal tissues.
Experimental Protocols
The inhibitory activity and selectivity of this compound were determined using a cell-free coupled enzyme assay.
Assay Type: Pyruvate Kinase-Lactate Dehydrogenase (PK-LDH) Coupled Biochemical Assay.[9]
Principle: This assay measures the activity of pyruvate kinase by "coupling" the production of its product, pyruvate, to the activity of lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, a process that involves the simultaneous oxidation of NADH to NAD+. The rate of PKM2 activity is therefore directly proportional to the rate of NADH depletion, which can be monitored spectrophotometrically or fluorometrically by measuring the decrease in absorbance or fluorescence at 340 nm.[10]
General Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl2, ADP, phosphoenolpyruvate (PEP), NADH, and a surplus of lactate dehydrogenase (LDH).[10]
-
Inhibitor Incubation: Recombinant human PKM1 or PKM2 enzyme is pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) in the reaction buffer for a set period (e.g., 25 minutes) at room temperature.[11]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, ADP.[11]
-
Data Acquisition: The rate of NADH consumption is monitored by measuring the change in fluorescence or absorbance at 340 nm over time.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction curves. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualization of this compound Selectivity
The following diagrams illustrate the differential roles of PKM1 and PKM2 in cellular metabolism and the targeted action of this compound.
Caption: Differential metabolic pathways regulated by PKM1 and PKM2 and the selective inhibition of PKM2 by this compound.
The workflow for determining inhibitor selectivity is outlined in the diagram below.
Caption: Experimental workflow for determining the isoform selectivity of this compound.
References
- 1. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | The expression of PKM1 and PKM2 in developing, benign, and cancerous prostatic tissues [frontiersin.org]
- 5. PKM2 - Wikipedia [en.wikipedia.org]
- 6. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockout of PKM2 in Cancer Cells
A Comparative Guide for Researchers in Oncology and Drug Development
Pyruvate Kinase M2 (PKM2), a pivotal enzyme in cancer metabolism, has emerged as a promising therapeutic target. Its unique regulation in tumor cells—predominantly existing as a low-activity dimer—facilitates the Warburg effect, diverting glucose metabolites toward anabolic pathways to fuel rapid cell proliferation.[1][2][3] Researchers aiming to counteract this metabolic reprogramming primarily employ two strategies: pharmacological inhibition using small molecules like Pkm2-IN-1 and genetic ablation via techniques such as siRNA-mediated knockout.
This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate approach for their preclinical studies.
Mechanism of Action: A Tale of Two Interventions
The fundamental difference between pharmacological inhibition and genetic knockout lies in their mechanism and permanence.
-
This compound (and similar inhibitors): These are small molecules that bind to the PKM2 protein, inhibiting its enzymatic activity.[4] For instance, the well-characterized inhibitor Shikonin directly binds to and inhibits PKM2, reducing the rate of glycolysis in cancer cells that predominantly express this isoform.[5][6] This action is typically reversible and dose-dependent, allowing for dynamic control over PKM2 activity.
-
Genetic Knockout (siRNA/shRNA): This method involves using RNA interference to degrade PKM2 mRNA, thereby preventing the synthesis of the PKM2 protein altogether.[7][8] This leads to a near-complete and sustained loss of the target protein, offering a potent, albeit less dynamically controllable, method of intervention.
Caption: Mechanisms of PKM2 targeting.
Quantitative Comparison of Cellular Effects
Direct comparison between different studies requires caution due to variations in cell lines and experimental conditions. However, available data allows for a cross-study analysis of the efficacy of both approaches. Pharmacological inhibitors are often assessed by their half-maximal inhibitory concentration (IC50), while genetic knockout effects are quantified by the percentage reduction in a specific cellular function.
Table 1: In Vitro Efficacy of PKM2 Inhibition vs. Knockdown
| Intervention Type | Agent/Method | Target Cell Line(s) | Key Quantitative Result(s) | Reference(s) |
| Pharmacological | This compound | A549 (Lung Cancer) | IC50: 0.15 µM (Cell Proliferation) | [9] |
| Inhibition | Shikonin | Eca109 (Esophageal Cancer) | IC50: 19.9 µM (Cell Proliferation) | [5] |
| Shikonin | A549, PC9 (Lung Cancer) | IC50 values not specified, but shown to inhibit proliferation. | [10][11] | |
| Genetic | siRNA (si156) | HCT116 (Colon Cancer) | ~50% reduction in lactate production. | [7] |
| Knockdown | siRNA | Breast Cancer Cells | Inhibited cell proliferation and aerobic glycolysis. | [8] |
| siRNA | Arsenic-induced L-02 cells | Decreased glucose uptake, lactate production, and cell viability. | [12] |
Impact on Glycolytic Pathway
Both strategies aim to disrupt the Warburg effect. By inhibiting or removing PKM2, the final, rate-limiting step of glycolysis is impeded. This leads to a buildup of upstream glycolytic intermediates, a reduction in lactate production, and a shift away from anabolic metabolism, ultimately hindering cancer cell proliferation.
Caption: PKM2's role in glycolysis and points of intervention.
In Vivo Anti-Tumor Efficacy
The ultimate test for any anti-cancer strategy is its effectiveness in a living organism. Both pharmacological and genetic approaches have demonstrated the ability to slow tumor growth in xenograft models.
Table 2: In Vivo Efficacy in Xenograft Models
| Intervention Type | Agent/Method | Cancer Model | Key Outcome | Reference(s) |
| Pharmacological | Shikonin | Esophageal Cancer (PDX) | Reduced tumor growth, decreased p-PKM2 and p-STAT3 levels. | [5] |
| Inhibition | Shikonin | Non-Small Cell Lung Cancer | Reduced tumor volume and weight; increased sensitivity to cisplatin. | [11] |
| Genetic | siRNA (si156) | Ovarian & Liver Cancer | Induced tumor regression. | [7] |
| Knockdown | shRNA | Non-Small Cell Lung Cancer | Significantly reduced tumor growth. | [13] |
Experimental Methodologies
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed protocols for key experiments cited in this guide.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 2,500-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the PKM2 inhibitor (e.g., this compound) or transfect with PKM2-targeting siRNA. Include appropriate controls (e.g., DMSO for inhibitors, non-targeting siRNA for knockout). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Incubation: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.[16]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Lactate Production Assay
This assay quantifies the concentration of lactate, a key product of aerobic glycolysis, in the cell culture medium.
-
Principle: Lactate concentration is measured using a commercially available kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of lactate present.
-
Protocol:
-
Cell Culture: Seed cells in 6-well plates and treat with the inhibitor or siRNA as described for the viability assay.
-
Sample Collection: After the incubation period, collect the cell culture media from each well.
-
Cell Counting: Trypsinize and count the cells in each well to normalize the lactate production values to the cell number.
-
Lactate Measurement: Perform the assay on the collected media according to the manufacturer's instructions (e.g., Lactate Assay Kit from Jiancheng Bioengineering Institute or Cayman Chemical Company).[18][19] This typically involves adding a reaction mixture to the media samples and standards in a 96-well plate.
-
Analysis: After a specified incubation time, measure the absorbance or fluorescence using a microplate reader. Calculate the lactate concentration based on a standard curve and normalize the values to the cell count for each sample.
-
Western Blot for PKM2 Expression
This technique is used to confirm the successful knockdown of PKM2 protein following siRNA treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the target protein (PKM2).
-
Protocol:
-
Cell Lysis: After siRNA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.[20]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against PKM2 (e.g., 1-2 µg/mL) overnight at 4°C.[20][21]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Use a loading control protein (e.g., GAPDH, β-actin, or vinculin) to normalize the PKM2 protein levels.[7]
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor effect of a treatment in a living animal.
-
Principle: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with the pharmacological agent or a systemically delivered genetic agent (e.g., siRNA formulated in nanoparticles). Tumor growth is monitored over time.
-
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., female BALB/c nude mice, 4-6 weeks old).[22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13][23]
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[22][24]
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Pharmacological: Administer the PKM2 inhibitor (e.g., Shikonin) via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Genetic: Administer the siRNA therapeutic (often encapsulated in a delivery vehicle) systemically (e.g., tail vein injection).
-
-
Monitoring: Measure tumor volume (Volume = length × width² × 0.5) and mouse body weight regularly (e.g., every 2-3 days).[22]
-
Endpoint: At the end of the study (e.g., after 30 days or when tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.[22][23] Tissues can be fixed for further analysis like immunohistochemistry (IHC).
-
Caption: Workflow for comparing PKM2 targeting strategies.
Conclusion and Outlook
Both pharmacological inhibition and genetic knockout of PKM2 have proven to be effective strategies for disrupting cancer cell metabolism and impeding tumor growth in preclinical models.
-
This compound and other inhibitors offer the advantage of dose-dependent, reversible control, which is a desirable characteristic for therapeutic development. They allow for the study of acute effects and are more directly translatable to a clinical setting.
-
Genetic knockout provides a powerful tool for target validation, offering a highly specific and complete ablation of the protein to unambiguously determine its role in a biological process. However, the potential for compensation (e.g., upregulation of the PKM1 isoform) and the challenges of therapeutic delivery of RNAi agents must be considered.
The choice between these two powerful methodologies depends on the specific research question. For validating PKM2 as a therapeutic target, genetic knockout is unparalleled. For developing a clinically translatable drug and studying the nuanced, dynamic effects of target modulation, pharmacological inhibitors are the superior choice. Future research combining these approaches—for instance, using inhibitors on cells with partial knockdowns—could further elucidate the complexities of targeting cancer metabolism.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous suppression of PKM2 and PHGDH elicits synergistic anti-cancer effect in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Lactate production assay [bio-protocol.org]
- 19. 4.11. Lactate Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. PKM2 (isoform M1) antibody Immunohistochemistry, Western, Immunoprecipitation SAB4200094 [sigmaaldrich.com]
- 22. In vivo Xenograft Experiments [bio-protocol.org]
- 23. In vivo tumor xenograft study [bio-protocol.org]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Comparative Analysis of Pkm2-IN-1: A Selective Pyruvate Kinase M2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Pkm2-IN-1, a selective inhibitor of Pyruvate Kinase M2 (PKM2), across various cell lines. PKM2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, and plays a pivotal role in the metabolic reprogramming known as the Warburg effect. Targeting PKM2 is a promising strategy in cancer therapy, and this compound serves as a key tool in this endeavor.
Introduction to this compound
This compound, also known as Compound 3k, is a potent and selective small-molecule inhibitor of the M2 isoform of pyruvate kinase.[1][2][3][4] It exhibits greater inhibitory action against PKM2 compared to other isoforms like PKM1 and Pyruvate Kinase L (PKL), making it a valuable instrument for studying the specific roles of PKM2 in cancer cell metabolism and proliferation.[1][5] By inhibiting PKM2, this compound disrupts the final rate-limiting step of glycolysis, which can lead to the induction of autophagic cell death and a reduction in tumor growth.[6][7]
Quantitative Data Summary
The following tables summarize the enzymatic and cell-based inhibitory activities of this compound. For comparison, data for Shikonin, another well-characterized PKM2 inhibitor, is included where available.
Table 1: Enzymatic Inhibitory Activity of this compound
This table details the half-maximal inhibitory concentration (IC50) of this compound against different pyruvate kinase isoforms, highlighting its selectivity for PKM2.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (Fold vs. PKM2) |
| This compound | PKM2 | 2.95[1][2][4][5] | - |
| PKM1 | 16.71[5] | ~5.7x | |
| PKL | 8.20[5] | ~2.8x |
Table 2: Anti-proliferative Activity of PKM2 Inhibitors in Various Cell Lines
This table compares the cytotoxic effects (IC50 values) of this compound and Shikonin on several human cancer cell lines and a normal cell line after 48 hours of treatment. Lower values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Shikonin IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.18[3] | Not Available |
| HeLa | Cervical Cancer | 0.29[3] | Not Available |
| H1299 | Non-small Cell Lung Cancer | 1.56[1][3] | Not Available |
| SK-OV-3 | Ovarian Adenocarcinoma | Effective at 1-5 µM[5] | Not Available |
| A549 | Lung Carcinoma | Not Available | ~2.5 (for cell death)[8] |
| MCF-7 | Breast Adenocarcinoma | Not Available | ~2.0 (for cell death)[8] |
| BEAS-2B | Normal Lung Epithelium | Less cytotoxic than on H1299[1][2] | Not Available |
Signaling Pathways and Experimental Workflows
Visualizations of the biological context and experimental procedures are provided below using Graphviz.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PKM2 Inhibitor - Biochemicals - CAT N°: 36815 [bertin-bioreagent.com]
- 6. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pkm2-IN-1 and PKM2 Activators for Researchers
A deep dive into the mechanisms, performance, and experimental protocols of small-molecule modulators of Pyruvate Kinase M2, offering a comprehensive guide for researchers in oncology and metabolic diseases.
This guide provides a detailed comparative analysis of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-1, and two prominent PKM2 activators, TEPP-46 and DASA-58. This document is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.
Introduction to PKM2 Modulation
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] Unlike other isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2] This unique regulatory feature is pivotal in cancer metabolism, where the dimeric form is often predominant, leading to the "Warburg effect" – a state of increased glycolysis even in the presence of oxygen.[3] This metabolic reprogramming supports rapid cell proliferation by shunting glycolytic intermediates into biosynthetic pathways.[4] Consequently, both the inhibition and activation of PKM2 have emerged as promising therapeutic strategies in oncology.
PKM2 Inhibitors , such as this compound, aim to block the enzymatic activity of PKM2, thereby disrupting the glycolytic pathway and inducing energy stress in cancer cells.[5] Conversely, PKM2 Activators , like TEPP-46 and DASA-58, promote the formation of the active tetrameric state, forcing a metabolic shift that can suppress tumor growth by limiting the availability of biosynthetic precursors.[6][7]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and the PKM2 activators TEPP-46 and DASA-58, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and assay protocols can vary between studies.
| Parameter | This compound (Inhibitor) | TEPP-46 (Activator) | DASA-58 (Activator) |
| Mechanism of Action | Stabilizes the inactive dimeric form of PKM2. | Allosterically binds to the subunit interface, stabilizing the active tetrameric form.[8] | Allosterically binds to the subunit interface, stabilizing the active tetrameric form.[8] |
| Biochemical Potency | IC50: 2.95 µM for PKM2[6] | AC50: 92 nM for recombinant PKM2[1] | AC50: 38 nM for recombinant PKM2[9] |
| Selectivity | 4-5 fold higher IC50 for PKM1 than PKM2.[10] | Selective for PKM2 over PKM1, PKL, and PKR.[1] | Selective for PKM2 over PKM1.[9] |
| Effect on Glycolysis | Decreases glycolysis rate.[11] | Increases glucose consumption and lactate production in some contexts.[12][13] | Can increase lactate production in some cancer cell lines.[14] |
| Effect on Oxygen Consumption | Not significantly affected in some cancer cell lines. | No significant effect on oxygen consumption.[7] | Can lead to lower oxygen consumption.[14] |
| Cellular Effects | Induces apoptosis and autophagy.[10] | Suppresses tumor growth in xenograft models.[6] | Suppresses tumorigenesis.[7] |
| Reported Cytotoxicity (IC50) | HCT116: 0.18 µM, HeLa: 0.29 µM, H1299: 1.56 µM[10] | A549: > 100 µM, BxPC-3: > 75 µM, HCT116: > 100 µM[4] | No significant cytotoxic effect observed in several cancer cell lines.[14] |
Signaling Pathways
The activity of PKM2 is intricately linked with major signaling pathways that control cell growth and metabolism, notably the HIF-1α and mTOR pathways. The modulation of PKM2 by either inhibitors or activators can have profound and distinct effects on these pathways.
PKM2 in the HIF-1α and mTOR Signaling Axis
PKM2 is a transcriptional target of HIF-1α and also acts as a coactivator for HIF-1α, creating a positive feedback loop that promotes glycolysis and tumor progression.[15][16] Furthermore, the mTOR pathway, a central regulator of cell growth, can promote the expression of PKM2 through HIF-1α.[17] Dimeric PKM2 can also activate mTORC1 signaling.[1][2]
Caption: Interplay of PKM2 with HIF-1α and mTOR signaling pathways.
Experimental Workflows and Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PKM2 modulators. Below are detailed protocols for key assays used to characterize their activity and effects on cellular metabolism.
PKM2 Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.[3][18]
Caption: Workflow for the LDH-coupled PKM2 activity assay.
Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
-
Prepare Reagent Mix: In the assay buffer, add phosphoenolpyruvate (PEP) to a final concentration of 0.5 mM, adenosine diphosphate (ADP) to 1 mM, NADH to 0.2 mM, and lactate dehydrogenase (LDH) to 8 U/mL.[3]
-
Add PKM2: Add recombinant human PKM2 or cell lysate containing PKM2 to the wells of a 96-well plate.
-
Add Compound: Add varying concentrations of this compound or the PKM2 activator. Include a DMSO control.
-
Initiate Reaction: Add the reagent mix to initiate the reaction.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 (for inhibitors) or AC50 (for activators).
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a PKM2 activator for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Cellular Metabolic Analysis (Seahorse XF)
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][12][19]
Caption: Workflow for Seahorse XF metabolic flux analysis.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Compound Treatment: Treat cells with the PKM2 inhibitor or activator for the desired time.
-
Assay Preparation: A day prior to the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Instrument Setup: Load the injection ports of the sensor cartridge with metabolic modulators (e.g., for a mitochondrial stress test: oligomycin, FCCP, and a mix of rotenone and antimycin A).
-
Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument measures basal OCR and ECAR, followed by measurements after the sequential injection of the metabolic modulators.
-
Data Analysis: Analyze the data to determine key parameters of mitochondrial function and glycolytic capacity.
Conclusion
The choice between inhibiting or activating PKM2 as a therapeutic strategy is highly context-dependent and is an active area of research. This compound offers a direct approach to suppress the Warburg effect by inhibiting glycolysis, leading to cancer cell death. In contrast, PKM2 activators like TEPP-46 and DASA-58 induce a metabolic shift that can also be detrimental to tumor growth by depleting the building blocks necessary for proliferation. This guide provides a foundational comparison of these approaches, supported by quantitative data and detailed experimental protocols, to aid researchers in designing and interpreting their studies in this exciting field.
References
- 1. Pyruvate Kinase M2 Activates mTORC1 by Phosphorylating AKT1S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. israelsenlab.org [israelsenlab.org]
- 9. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Activation of Pyruvate Kinase M2 Inhibits CD4+ T Cell Pathogenicity and Suppresses Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]
- 17. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PKM2, STAT3 and HIF-1α: The Warburg’s vicious circle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Pkm2-IN-1's Effect on Lactate Production: A Comparative Guide
For researchers and professionals in drug development, understanding the metabolic impact of therapeutic compounds is paramount. This guide provides a detailed comparison of Pkm2-IN-1 and other key modulators of Pyruvate Kinase M2 (PKM2), focusing on their effects on lactate production, a hallmark of cancer metabolism.
The Role of PKM2 in Lactate Metabolism
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis. It converts phosphoenolpyruvate (PEP) to pyruvate, which can then be converted to lactate by lactate dehydrogenase (LDH). PKM2 can exist in two main forms: a highly active tetramer and a less active dimer. In many cancer cells, PKM2 is predominantly in its dimeric state. This less active form slows down the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates that are diverted into biosynthetic pathways necessary for rapid cell proliferation. This metabolic reprogramming, known as the Warburg effect, is characterized by increased glucose uptake and a high rate of lactate production, even in the presence of oxygen.
Modulating the activity of PKM2 can therefore significantly impact a cell's metabolic phenotype. PKM2 activators promote the formation of the active tetramer, enhancing the conversion of PEP to pyruvate and often leading to a decrease in lactate production. Conversely, inhibitors that target the enzymatic activity of PKM2 can lead to a decrease in the overall glycolytic flux, thereby reducing both pyruvate and subsequent lactate production.
Comparative Analysis of PKM2 Modulators on Lactate Production
This section compares the effects of this compound with other well-characterized PKM2 inhibitors and activators.
This compound (Compound 3K) is a specific enzymatic inhibitor of PKM2.[1][2] It has been shown to disrupt the glycolytic pathway in cancer cells, leading to reduced proliferation and the induction of autophagic cell death.[3][4]
Shikonin , a natural naphthoquinone compound, is another potent inhibitor of PKM2.[5][6] It has been demonstrated to inhibit PKM2 activity, leading to a reduction in glucose consumption and lactate production in various cancer cell lines.[5][7][8][9]
TEPP-46 and DASA-58 are small-molecule activators of PKM2. They function by stabilizing the active tetrameric form of the enzyme.[10][11][12] Paradoxically, activating PKM2 in cancer cells often leads to a decrease in lactate production, a phenomenon attributed to complex downstream metabolic feedback.[13] However, some studies have reported that under certain conditions, PKM2 activation can increase glucose consumption and lactate secretion.[14][15]
Quantitative Data Summary
| Compound | Class | Cell Line(s) | Effect on Lactate Production | Reference(s) |
| This compound (Compound 3K) | Inhibitor | SK-OV-3 (Ovarian) | Reduces lactate efflux by inhibiting MCT4 expression. | [3] |
| Shikonin | Inhibitor | A549, PC9 (NSCLC) | Significantly reduced lactate production in a dose-dependent manner. | [5] |
| MCF-7 (Breast), A549 | Concentration-dependent inhibition of lactate production. | [8] | ||
| UUO Mice Model | Effectively reduced lactate production in vivo. | [9] | ||
| TEPP-46 | Activator | H1299 (Lung) | Increased lactate secretion (11.8 ± 0.9 mM vs. 8.1 ± 1.1 mM in vehicle). | [15] |
| Diabetic Mice | Inhibited lactate production in plasma. | [11] | ||
| DASA-58 | Activator | H1299 (Lung) | Decreased lactate production. | [10] |
Experimental Protocols
Key Experiment: Measurement of Extracellular Lactate
Objective: To quantify the amount of lactate secreted by cultured cells into the surrounding medium following treatment with a PKM2 modulator.
1. Colorimetric Lactate Assay (LDH-based):
-
Principle: This assay is based on the activity of lactate dehydrogenase (LDH). In the reaction, lactate is oxidized to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH is then used to reduce a colorimetric probe, and the resulting color intensity is proportional to the lactate concentration.[16][17][18]
-
Protocol:
-
Cell Seeding: Plate cells (e.g., 1.2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the PKM2 modulator (e.g., Shikonin, this compound) or vehicle control for a specified time (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture medium. If necessary, centrifuge the medium at 10,000 rpm for 5 minutes to remove any cell debris.
-
Sample Preparation: Dilute the medium in phosphate-buffered saline (PBS) or assay buffer to ensure the lactate concentration falls within the linear range of the standard curve (e.g., 1:200 dilution).[19]
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each diluted sample or lactate standard to separate wells.
-
Prepare a reaction mix containing Tris buffer, NAD+, a colorimetric probe (like INT), and LDH enzyme.[16]
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Quantification: Calculate the lactate concentration in the samples by comparing their absorbance values to the standard curve generated with known lactate concentrations.
-
2. Luminescence-Based Lactate Assay (Lactate-Glo™ Assay):
-
Principle: This assay uses lactate oxidase to convert lactate to pyruvate and hydrogen peroxide (H2O2). The H2O2 then reacts with a pro-luciferin substrate, catalyzed by a peroxidase, to generate light. The luminescent signal is proportional to the lactate concentration.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the colorimetric assay.
-
Sample Collection and Preparation: Collect and dilute the culture medium as described above.[19]
-
Assay Procedure (96-well plate format):
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Measure luminescence using a plate reader.
-
Quantification: Determine the lactate concentration from a standard curve.
-
Visualizations
Caption: PKM2 signaling pathway and points of intervention.
Caption: Experimental workflow for lactate measurement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PKM2 by shikonin impedes TGF-β1 expression by repressing histone lactylation to alleviate renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. israelsenlab.org [israelsenlab.org]
- 13. Lactylation of PKM2 Suppresses Inflammatory Metabolic Adaptation in Pro-inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. 4.17. Measurement of Extracellular Lactate [bio-protocol.org]
- 20. promega.com [promega.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pkm2-IN-1
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the proper disposal of Pkm2-IN-1, a pyruvate kinase M2 (PKM2) inhibitor. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of this compound, like other potent kinase inhibitors, must be approached with a clear understanding of its potential hazards. While a specific Safety Data Sheet (SDS) detailing disposal was not found, its cytotoxic properties necessitate handling it as a hazardous chemical.[1] The following procedures are based on established guidelines for laboratory chemical waste disposal.[2][3][4][5][6]
Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of this compound for your experiments.
-
Maintaining a clear inventory of the chemical in your laboratory.
-
Exploring possibilities of sharing surplus chemicals with other research groups.
-
Reducing the scale of experiments whenever feasible to decrease the volume of waste produced.[3]
This compound: Key Data
A summary of the available quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉NO₂S₂ | [1] |
| Molecular Weight | 345.5 g/mol | [1] |
| IC₅₀ (PKM2) | 2.95 µM | [1][7] |
| IC₅₀ (HCT116 cells) | 0.18 µM | [1] |
| IC₅₀ (HeLa cells) | 0.29 µM | [1] |
| Solubility | Soluble in DMSO | [8][9] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (Solution) | -20°C for up to 6 months | [8] |
| Storage Class | 11 - Combustible Solids | [10] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound Contaminated Material."
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.[4]
-
Drain disposal is strictly prohibited for hazardous chemicals like this compound.[3][5]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The solvent used (e.g., "in DMSO").
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
-
4. Storage of Chemical Waste:
-
Store this compound waste in a designated and secure "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3][4]
-
Ensure waste containers are kept tightly sealed except when adding waste.[3][6]
-
Regularly inspect the storage area and containers for any signs of leakage or degradation.[4]
5. Disposal and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.[2][5]
Empty Containers:
-
A container that held this compound is considered "empty" if all waste has been removed by standard practices.[6]
-
If the container held acutely hazardous waste, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
Once properly decontaminated, remove or deface the original labels before disposing of the container in the normal trash, as per institutional guidelines.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedures for this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. glpbio.com [glpbio.com]
- 10. Ludzka rekombinowana kinaza pirogronianowa M2, wyrażana w E. coli, aktywność właściwa ≥100 jednostek/μg białka PKM2 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
